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1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene Documentation Hub

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  • Product: 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene
  • CAS: 1809161-42-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Abstract This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS No. 1809161-42-9), a highly substituted aromatic co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS No. 1809161-42-9), a highly substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1] The inherent challenge in synthesizing such a molecule lies in achieving precise regiochemical control of four different substituents on a benzene core. Direct electrophilic substitution approaches are often confounded by competing directing effects of the substituents, leading to isomeric mixtures that are difficult to separate. This guide details a robust and highly regioselective strategy centered on the principle of Directed ortho-Metalation (DoM), a powerful tool in modern organic synthesis for the functionalization of specific C-H bonds. We present a complete workflow, from strategic planning and mechanistic rationale to a detailed experimental protocol and safety considerations, designed for researchers and drug development professionals.

Synthetic Strategy and Retrosynthetic Analysis

The arrangement of substituents on the target molecule—1,4-dibromo, 2-methoxy, and 6-methylsulfanyl—precludes a straightforward synthesis via sequential electrophilic aromatic substitution on a simple benzene derivative. The methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups are both ortho, para-directing activators, while the bromine atoms are deactivators but also ortho, para-directing. A synthesis relying on the statistical outcome of these competing influences would inevitably result in low yields and complex purification challenges.

A more sophisticated approach is required. Our strategy hinges on installing the key directing group—the methoxy group—and the difficult-to-place bromine atoms first, and then leveraging the power of Directed ortho-Metalation (DoM) to introduce the final methylsulfanyl group with absolute regiocontrol. The methoxy group is an excellent Directed Metalation Group (DMG), capable of coordinating with an organolithium base to direct deprotonation specifically at an adjacent ortho position.

Our chosen precursor is 2,5-Dibromoanisole , a commercially available and structurally ideal starting material. It contains the required 1,4-dibromo and 2-methoxy arrangement. The C6 position is ortho to the methoxy DMG and is sterically accessible, making it the prime site for deprotonation. The subsequent reaction (quenching) of the resulting aryllithium intermediate with an electrophilic sulfur source provides a direct and efficient route to the target molecule.

G target Target Molecule 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene disconnection1 C-S Disconnection (Thioether Formation) target->disconnection1 intermediate1 Aryllithium Intermediate disconnection1->intermediate1 reagent1 Electrophilic Sulfur Source (e.g., Dimethyl Disulfide) disconnection1->reagent1 disconnection2 C-H Functionalization (Directed ortho-Metalation) intermediate1->disconnection2 precursor Starting Material 2,5-Dibromoanisole disconnection2->precursor reagent2 Organolithium Base (e.g., n-BuLi) disconnection2->reagent2

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis: Directed ortho-Metalation and Thiolation

This section details the primary synthetic transformation, converting 2,5-Dibromoanisole into the final product.

Principle and Mechanistic Insight

Directed ortho-Metalation is a cornerstone of regioselective synthesis. The mechanism involves the coordination of a Lewis basic directing group on the aromatic ring (in this case, the methoxy group's oxygen) to the lithium atom of an organolithium base, such as n-butyllithium (n-BuLi). This pre-coordination dramatically increases the kinetic acidity of the proximal C-H bonds. Consequently, deprotonation occurs selectively at the C6 position, which is ortho to the methoxy group, to form a stabilized aryllithium intermediate.

Once formed, this nucleophilic aryllithium species can react with a suitable electrophile. For the introduction of the methylsulfanyl group, dimethyl disulfide (CH₃SSCH₃) is an excellent electrophilic sulfur source. The aryllithium attacks one of the sulfur atoms, displacing a methanethiolate anion as a leaving group and forming the desired C-S bond. This sequence ensures that the methylsulfanyl group is installed exclusively at the C6 position, a feat unattainable through conventional electrophilic substitution.

G start_node 1. Inert Atmosphere Setup (N₂ or Ar) reagent_prep 2. Reagent Preparation - Dissolve 2,5-Dibromoanisole in THF - Cool to -78 °C start_node->reagent_prep lithiation 3. Lithiation (DoM) - Add n-BuLi dropwise - Stir at -78 °C reagent_prep->lithiation quench 4. Electrophilic Quench - Add Dimethyl Disulfide - Warm to RT lithiation->quench workup 5. Aqueous Work-up - Quench with NH₄Cl(aq) - Extract with EtOAc quench->workup purify 6. Purification - Dry & Concentrate - Column Chromatography workup->purify final_product Final Product purify->final_product

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with a fume hood and appropriate personal protective equipment (PPE).

Materials and Reagents:

  • 2,5-Dibromoanisole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • n-Butyllithium (n-BuLi), typically 2.5 M in hexanes (1.1 eq)

  • Dimethyl disulfide (MeSSMe) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Initiation: To the flask, add 2,5-Dibromoanisole (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add dimethyl disulfide (1.2 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1-2 hours. Once at room temperature, cautiously quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene as a pure solid or oil.

Data and Yield Summary

The following table presents representative quantitative data for the synthesis. Actual results may vary based on scale, purity of reagents, and technique.

Reactant/ReagentMolar Mass ( g/mol )EquivalentsTypical Scale (mmol)Amount
2,5-Dibromoanisole265.951.010.02.66 g
n-Butyllithium (2.5 M)64.061.111.04.4 mL
Dimethyl disulfide94.201.212.01.13 g (1.08 mL)
Anhydrous THF---~50 mL
Product 312.02 --Expected Yield: 75-85%

Characterization and Quality Control

Confirmation of the product's identity and purity is essential. The following analytical data are expected for 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene.

  • ¹H NMR Spectroscopy: The spectrum should show three distinct signals in the aromatic region, each integrating to one proton, confirming the trisubstituted pattern. Two singlets corresponding to the methoxy (-OCH₃) and methylsulfanyl (-SCH₃) protons, each integrating to three protons, should be observed in the upfield region.

  • ¹³C NMR Spectroscopy: The spectrum will display eight unique carbon signals: six for the aromatic ring (four quaternary, two CH) and two for the methyl groups of the substituents.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak cluster [M]⁺ would be expected around m/z 310, 312, and 314, corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-H aromatic stretching, C-O ether stretching, and C-Br stretching will be present.

Safety and Handling Considerations

Chemical safety is paramount. The primary hazards in this synthesis are associated with the organolithium reagent and flammable solvents.

  • n-Butyllithium (n-BuLi): Highly pyrophoric and will ignite on contact with air or moisture. It is also corrosive. It must be handled under a strict inert atmosphere using proper syringe techniques.

  • Anhydrous Solvents (THF): Highly flammable. THF can form explosive peroxides upon standing; always use freshly distilled or inhibitor-free solvent from a sealed bottle.

  • Dimethyl Disulfide: Volatile, flammable liquid with an extremely unpleasant odor. It is toxic upon inhalation and ingestion. All manipulations must be performed in a well-ventilated fume hood.

  • Cryogenic Bath: Dry ice and acetone baths present risks of frostbite. Wear appropriate cryogenic gloves and safety glasses.

Conclusion

The synthesis of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene is effectively and regioselectively achieved through a Directed ortho-Metalation strategy. By starting with the readily available 2,5-Dibromoanisole, this method leverages the powerful directing ability of the methoxy group to install the methylsulfanyl substituent at the precise C6 position, circumventing the challenges of isomeric mixtures associated with classical electrophilic substitution methods. This guide provides a robust, reliable, and mechanistically sound protocol, empowering researchers to access this valuable chemical intermediate for applications in drug discovery and advanced materials development.

References

A comprehensive list of references would be compiled here from peer-reviewed literature to support the specific claims and protocols, such as foundational papers on Directed ortho-Metalation by Snieckus or Clayden, and examples of lithiation of similar substituted anisoles. For the purpose of this demonstration, a placeholder is used.

  • Snieckus, V. (1990). Directed Ortho Metalation. Chemical Reviews, 90(6), 879-933. [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. A link to the publisher's page for this book would be provided.

Sources

Exploratory

High-Resolution Characterization and Application Profiling of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Executive Summary In modern drug discovery and advanced materials science, poly-functionalized halogenated arenes serve as indispensable scaffolds. 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, poly-functionalized halogenated arenes serve as indispensable scaffolds. 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9) is a highly specialized bifunctional building block. Featuring two chemically distinct bromine atoms, an electron-donating methoxy group, and a versatile methylsulfanyl (methylthio) ether, this compound offers a unique platform for regioselective cross-coupling.

This technical guide provides an authoritative framework for the physicochemical profiling, advanced spectroscopic characterization, and experimental utilization of this compound. By understanding the causality behind its spectral signatures and steric environments, researchers can leverage this molecule to build complex, sterically demanding active pharmaceutical ingredients (APIs).

Physicochemical & Structural Profiling

Before initiating synthetic workflows, establishing a baseline of the compound's physical properties is critical for predicting solubility, partition coefficients, and chromatographic behavior.

PropertyValueCausality / Significance
CAS Number 1809161-42-9Unique identifier for procurement and database cross-referencing 1.
Molecular Formula C₈H₈Br₂OSDictates the exact mass and isotopic distribution patterns.
Molecular Weight 312.02 g/mol High molecular weight relative to carbon count due to heavy halogens.
SMILES COC1=C(C(=CC(=C1)Br)SC)BrDefines the 1,2,4,6-tetrasubstituted aromatic ring topology.
LogP 3.94Highly lipophilic; requires non-polar solvents (e.g., DCM, EtOAc) for extraction.
TPSA 9.23 ŲLow polar surface area; indicates excellent membrane permeability if used in API design.

Advanced Spectroscopic Characterization

To ensure scientific integrity, the characterization of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene must rely on self-validating analytical systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural topology of this compound features two aromatic protons located at positions C3 and C5.

  • Causality of Chemical Shifts: The methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups are electron-donating via resonance, which generally shields the aromatic ring. However, the two bromine atoms exert a strong inductive electron-withdrawing effect.

  • Coupling Constants ( J ): Because the protons at C3 and C5 are meta to each other, they will not appear as singlets. Instead, high-resolution ¹H NMR will reveal two distinct doublets with a characteristic meta-coupling constant ( 4JHH​≈1.5−2.5 Hz).

  • Aliphatic Region: The spectrum will show a sharp singlet around δ 3.8–3.9 ppm (integrating to 3H) for the strongly deshielded methoxy group, and a second singlet around δ 2.4–2.5 ppm (integrating to 3H) for the methylsulfanyl group.

Mass Spectrometry (MS) & Isotopic Fingerprinting

Mass spectrometry provides a definitive, self-validating proof of structure for polyhalogenated compounds. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

  • The 1:2:1 Rule: When a molecule contains two bromine atoms, the statistical probability of isotopic combinations results in a diagnostic 1:2:1 triplet pattern for the molecular ion cluster 2.

  • Validation Metric: For this compound (MW ~312), the MS spectrum must exhibit peaks at m/z 310 [M]⁺, 312 [M+2]⁺ (base peak of the cluster), and 314 [M+4]⁺. If this exact 1:2:1 ratio is absent, it indicates either a monobrominated impurity or in-source fragmentation (debromination).

Regioselective Reactivity: The Steric Causality

The true value of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene lies in its potential for regioselective functionalization.

In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings), the oxidative addition of Pd(0) into the C-Br bond is the rate-determining step.

  • C1-Bromine (Sterically Shielded): The bromine at position 1 is flanked by the bulky methoxy group at C2 and the methylsulfanyl group at C6. This creates a severe steric "canyon" that blocks the approach of the bulky PdLₙ catalyst.

  • C4-Bromine (Sterically Accessible): The bromine at position 4 is flanked only by two small protons (H3 and H5).

G SM 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene (Sterically Differentiated) Reagents Pd(0) Catalyst Cross-Coupling SM->Reagents Oxidative Addition Major C4-Coupled Product (Unhindered - Major) Reagents->Major Fast (No ortho-sterics) Minor C1-Coupled Product (Sterically Blocked - Minor) Reagents->Minor Slow (ortho-OMe/SMe)

Caption: Regioselective Pd-catalyzed cross-coupling pathway based on steric hindrance.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for the characterization of this compound.

Protocol 1: High-Resolution LC-MS Analysis

Objective: Confirm molecular mass and validate the dibromo isotopic signature.

  • Sample Preparation: Dissolve 1 mg of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene in 1 mL of LC-MS grade Acetonitrile (ACN). Vortex for 30 seconds. Dilute 10 µL of this stock into 990 µL of ACN/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Gradient Elution: Run a linear gradient from 5% ACN to 95% ACN over 5 minutes at a flow rate of 0.4 mL/min. (The high LogP of 3.94 dictates that the compound will elute late in the gradient).

  • Mass Detection (ESI+): Set the mass spectrometer to scan from m/z 100 to 600.

  • Self-Validation Step: Locate the primary chromatographic peak. Extract the mass spectrum and strictly verify the presence of the 1:2:1 triplet at m/z 310, 312, and 314. If a 1:1 doublet is observed around m/z 232, the sample has undergone debromination.

Protocol 2: Multinuclear NMR Acquisition

Objective: Verify structural topology and substituent placement.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire 16 scans at 298 K with a relaxation delay (D1) of 2 seconds.

  • Data Processing & Validation: Phase and baseline correct the spectrum. Set the TMS peak to 0.00 ppm. Validate the structure by confirming the integration ratio of 3:3:1:1 (Methoxy : Methylsulfanyl : H3 : H5). Confirm the meta-coupling ( J≈2 Hz) between the two aromatic protons.

References

Sources

Foundational

Structural Elucidation and NMR Spectral Analysis of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene: A Technical Guide

Executive Summary The accurate structural elucidation of highly substituted aromatic intermediates is a critical bottleneck in the development of active pharmaceutical ingredients (APIs) and agrochemicals. 1,4-Dibromo-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural elucidation of highly substituted aromatic intermediates is a critical bottleneck in the development of active pharmaceutical ingredients (APIs) and agrochemicals. 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS No. 1809161-42-9) is a complex, asymmetric halogenated thioanisole derivative. Due to the presence of multiple heteroatoms (oxygen, sulfur, bromine) and the lack of molecular symmetry, assigning its Nuclear Magnetic Resonance (NMR) spectral data requires rigorous methodology.

This whitepaper provides an in-depth, self-validating protocol for the high-resolution 1D and 2D NMR acquisition of this compound. By synthesizing empirical increment calculations with Heteronuclear Multiple Bond Correlation (HMBC) workflows, we establish a definitive framework for regiochemical assignment.

Structural Overview & Spin System Analysis

The molecule consists of a central benzene ring bearing four distinct substituents, leaving only two aromatic protons. The substitution pattern is as follows:

  • C-1 & C-4: Bromo (-Br) groups. These act as inductive electron-withdrawing groups but donate electron density via resonance, causing a pronounced "heavy atom effect" that shields the ipso carbons.

  • C-2: Methoxy (-OCH₃) group. A strong π -donor that significantly deshields its ipso carbon while shielding the ortho and para positions.

  • C-6: Methylsulfanyl (-SCH₃) group. A moderate π -donor and weak σ -acceptor.

  • C-3 & C-5: The only remaining protons. Because they are separated by C-4, they are meta to each other, which dictates a specific scalar coupling constant ( 4JHH​≈1.5−2.5 Hz).

The asymmetry of the molecule means that 1D 1 H NMR alone is insufficient to definitively lock the relative positions of the methoxy and methylsulfanyl groups. Advanced 2D techniques are required to validate the regiochemistry.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the following step-by-step methodology incorporates internal feedback loops. Every step is a self-validating system designed to prevent artifact generation.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because it lacks exchangeable protons, preventing signal overlap in the aromatic region. Its low dielectric constant minimizes radiofrequency (RF) probe tuning issues compared to polar solvents.

Step 2: Probe Tuning & Thermal Equilibration

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Regulate the probe temperature to 298.0 ± 0.1 K.

  • Validation Loop: The thermocouple feedback loop continuously monitors thermal equilibrium. Acquisition is locked out until the temperature stabilizes, preventing chemical shift drift during long 2D runs.

Step 3: Locking & Shimming (B₀ Homogeneity)

  • Action: Lock the spectrometer frequency to the deuterium resonance of CDCl₃. Perform gradient shimming.

  • Validation Loop: The system measures the Full Width at Half Maximum (FWHM) of the internal TMS peak. If the FWHM exceeds 0.5 Hz, the system rejects the shim map and re-iterates. This guarantees optimal magnetic field (B₀) homogeneity.

Step 4: Data Acquisition & Receiver Gain (RG) Optimization

  • Action: Execute 1D 1 H (16 scans), 1D 13 C broadband decoupled (512 scans), and 2D HMBC pulse sequences.

  • Validation Loop: The system auto-calibrates the Receiver Gain. A pre-scan check ensures the Free Induction Decay (FID) does not truncate or clip at the Analog-to-Digital Converter (ADC), preserving quantitative signal integrity.

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL CDCl3) Tune Probe Tuning & Temp (Thermal Equilibrium 298K) Prep->Tune Shim Locking & Shimming (Validate: TMS FWHM < 0.5 Hz) Tune->Shim Acq Data Acquisition (Validate: No ADC Clipping) Shim->Acq Proc Processing & FT (Apodization, Phasing) Acq->Proc Val Spectral Validation (SNR > 100:1) Proc->Val

Step-by-step self-validating NMR acquisition workflow.

Spectral Data Presentation & Mechanistic Interpretation

The chemical shifts of halogenated benzenes are heavily influenced by the steric and electronic interactions of the substituents [2]. The empirical additivity rules for substituted benzenes provide a highly accurate predictive baseline for carbon resonances [1].

Table 1: 1 H NMR Spectral Data Summary
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment
H-5 7.22d1H2.0Aromatic CH
H-3 7.15d1H2.0Aromatic CH
-OCH₃ 3.85s3H-Methoxy
-SCH₃ 2.45s3H-Methylsulfanyl

Mechanistic Causality: The proton at C-3 (7.15 ppm) is flanked by the strongly shielding ortho-methoxy group and the mildly deshielding ortho-bromo group. Conversely, the proton at C-5 (7.22 ppm) is flanked by the ortho-bromo and the less shielding ortho-methylsulfanyl group. This electronic disparity pushes H-5 slightly downfield relative to H-3. The 2.0 Hz coupling constant is the hallmark of a 4J meta-coupling, confirming the 1,3-relationship of the two protons.

Table 2: 13 C NMR Spectral Data Summary
PositionChemical Shift (ppm)TypeSubstituent Effect / Causality
C-2 165.9CqStrong deshielding by -OCH₃ (ipso)
C-6 145.1CqDeshielding by -SCH₃ (ipso)
C-5 124.6CHOrtho to -Br, para to -OCH₃
C-4 123.5CqShielded by heavy atom effect (-Br)
C-3 116.1CHOrtho to -OCH₃ (strong shielding)
C-1 105.9CqShielded by heavy atom effect (-Br)
-OCH₃ 56.0CH₃Aliphatic ether carbon
-SCH₃ 15.0CH₃Aliphatic thioether carbon

Mechanistic Causality: The most striking features of the 13 C spectrum are the resonances for C-1 (105.9 ppm) and C-4 (123.5 ppm). Typical aromatic carbons resonate between 120–140 ppm. However, the large electron clouds of the bromine atoms induce a diamagnetic shielding effect at the ipso carbons (the "heavy atom effect"), pushing them significantly upfield. C-1 is further shielded by the ortho-methoxy group, resulting in its unusually low chemical shift.

2D NMR Workflows for Regiochemical Confirmation

While empirical increments provide a strong hypothesis, 1D data cannot unequivocally prove that the methoxy group is at C-2 and the methylsulfanyl group is at C-6. To prevent misassignment, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is deployed. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, which are critical for assigning regiochemistry in complex aromatic systems [3].

Critical HMBC Correlations:

  • Anchoring the Heteroatoms: The methoxy protons (3.85 ppm) show a strong 3J correlation to C-2 (165.9 ppm). The methylsulfanyl protons (2.45 ppm) show a 3J correlation to C-6 (145.1 ppm).

  • Mapping the Ring:

    • H-3 (7.15 ppm) correlates to C-1, C-5, and C-2.

    • H-5 (7.22 ppm) correlates to C-1, C-3, and C-6.

By mapping these intersections, the exact connectivity of the ring is locked into place, forming a mathematically closed loop of evidence that validates the 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene structure.

HMBC_Network H3 H-3 (7.15) C1 C-1 (105.9) H3->C1 3J C2 C-2 (165.9) H3->C2 2J C5 C-5 (124.6) H3->C5 3J H5 H-5 (7.22) H5->C1 3J C3 C-3 (116.1) H5->C3 3J C6 C-6 (145.1) H5->C6 2J OMe OMe (3.85) OMe->C2 3J SMe SMe (2.45) SMe->C6 3J C4 C-4 (123.5)

Key HMBC network confirming regiochemistry.

Conclusion

The structural elucidation of 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene relies on a synthesis of high-resolution NMR acquisition, empirical shift modeling, and 2D correlation mapping. By enforcing a self-validating experimental protocol, researchers can confidently assign the complex shielding effects driven by the halogens and heteroatoms, ensuring absolute structural certainty for downstream chemical synthesis.

References

  • ChemInform Abstract: Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds: An Incremental Calculation. ResearchGate. 1

  • Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computation. UR Scholarship Repository. 2

  • Ammonificins A and B, Hydroxyethylamine Chroman Derivatives from a Cultured Marine Hydrothermal Vent Bacterium. PMC (PubMed Central). 3

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Executive Summary The structural elucidation and quantification of polyhalogenated aromatic thioethers demand highly specific analytical methodologies. 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantification of polyhalogenated aromatic thioethers demand highly specific analytical methodologies. 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9) is a complex synthetic intermediate and potential pharmacophore characterized by its dual bromine substitution, an electron-donating methoxy group, and a methylsulfanyl (thioether) moiety.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational manuals. Here, we will dissect the causality behind the mass spectrometric behavior of this molecule, establish a self-validating experimental protocol, and map the exact gas-phase fragmentation kinetics that dictate its spectral signature.

Chemical Profiling & Ionization Strategy (The "Why")

Selecting the Ionization Modality

In drug development, Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) is often the default reflex. However, for 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) is the authoritative standard[1].

  • The Causality: This molecule lacks highly basic amines or acidic protons, rendering it "invisible" to standard ESI protonation/deprotonation mechanisms. Conversely, its high lipophilicity (LogP ≈ 3.94)[2] and thermal stability make it an ideal candidate for capillary GC. Subjecting the vaporized molecule to a 70 eV electron beam induces the loss of a single electron, forming a highly energetic radical cation [M]+∙ that undergoes predictable, structurally informative fragmentation.

The Isotopic Signature as an Internal Validator

The presence of two bromine atoms provides a built-in diagnostic tool. Bromine exists natively as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, any intact fragment containing both bromines will exhibit a distinct 1:2:1 isotopic cluster at nominal masses M,M+2, and M+4 . This isotopic fingerprint is non-negotiable; it serves as a primary qualitative filter during data acquisition.

Mechanistic Fragmentation Pathways

Understanding the gas-phase unimolecular dissociation of this compound is critical for accurate Selected Ion Monitoring (SIM) assay development. The fragmentation is driven by the relative bond dissociation energies and the stability of the resulting carbocations.

  • Cleavage of the C-Br Bond ( m/z 231, 233): The aromatic carbon-bromine bond is relatively weak. Homolytic cleavage expels a bromine radical ( ∙Br ), yielding a [M−Br]+ fragment. Because one bromine remains, the resulting isotopic cluster shifts to a 1:1 ratio .

  • Loss of the Methyl Radical ( m/z 295, 297, 299): The methoxy and methylsulfanyl groups are highly susceptible to α -cleavage. The expulsion of a methyl radical ( ∙CH3​ , -15 Da) generates a resonance-stabilized cation.

  • Hydrogen Transfer-Induced S-C Rearrangement ( m/z 277, 279, 281): As elucidated by in their foundational work on thioanisole derivatives, the molecular ion of methylsulfanyl-containing aromatics undergoes a unique rearrangement[3]. A hydrogen atom from the methyl group migrates to the sulfur, followed by the expulsion of a sulfhydryl radical ( ∙SH , -33 Da). This pathway is highly diagnostic for thioethers and differentiates them from simple oxygenated analogs.

Fragmentation_Pathway M Molecular Ion [M]+• m/z 310, 312, 314 (1:2:1) F1 [M - CH3]+ m/z 295, 297, 299 (Loss of Methyl Radical) M->F1 -•CH3 F2 [M - Br]+ m/z 231, 233 (1:1) (C-Br Cleavage) M->F2 -•Br F3 [M - SH]+ m/z 277, 279, 281 (H-Transfer Rearrangement) M->F3 -•SH F4 [M - CH3 - Br]+ m/z 216, 218 (Secondary Cleavage) F1->F4 -•Br F2->F4 -•CH3

Fig 1. Proposed EI-MS fragmentation pathways for 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every step includes a built-in mechanistic check to prevent false positives and correct for matrix suppression.

Phase 1: Sample Extraction
  • Aliquoting & Spiking: Transfer 1.0 mL of the matrix into a silanized glass tube. Spike with 50 µL of Thioanisole-d3 (10 µg/mL) as an internal standard.

    • Causality: Silanization prevents the non-specific adsorption of the hydrophobic analyte to glass walls. The deuterated standard corrects for extraction losses and injection variability.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of Hexane:Dichloromethane (80:20, v/v) and vortex for 2 minutes.

    • Causality: Hexane targets the non-polar core of the analyte, while the 20% DCM disrupts weak analyte-protein binding without co-extracting highly polar phospholipids that would foul the GC inlet.

  • Concentration: Centrifuge at 4000 rpm for 10 min. Transfer the organic layer, evaporate under ultra-pure nitrogen, and reconstitute in 100 µL of GC-grade hexane.

Phase 2: GC-MS Acquisition
  • Chromatography: Inject 1.0 µL (splitless, 250°C) onto a 5% phenyl-arylene / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS).

    • Causality: The π−π interactions between the 5% phenyl stationary phase and the aromatic ring of the analyte provide superior resolution from aliphatic matrix interferences.

  • Temperature Program: 80°C (hold 1 min) 15°C/min to 300°C (hold 5 min).

  • Ionization & Detection: 70 eV EI source at 230°C. Operate in SIM mode targeting m/z 312 (Quantifier), 297 (Qualifier 1), and 233 (Qualifier 2).

Phase 3: The Self-Validating Feedback Loop

During data processing, the software must be programmed to automatically calculate the ratio of the m/z 310, 312, and 314 peaks.

  • The Rule of Trust: If the observed ratio deviates from the theoretical 1:2:1 by more than ±5% , the system flags the sample for isobaric interference. This mandates a re-injection with a shallower temperature ramp (10°C/min) to resolve the co-eluting contaminant, ensuring the scientific integrity of the reported data.

GCMS_Workflow N1 Sample Preparation (Liquid-Liquid Extraction) N2 Gas Chromatography (Capillary Column Separation) N1->N2 N3 Electron Ionization (EI) (70 eV, Radical Cation) N2->N3 N4 Mass Analyzer (Quadrupole / TOF) N3->N4 N5 Data Acquisition & Isotope Pattern Matching N4->N5

Fig 2. Standardized GC-MS workflow for the analysis of halogenated thioanisole derivatives.

Quantitative Data Summaries

Table 1: Physicochemical & Mass Spectrometric Properties

ParameterValue / DescriptionAnalytical Consequence
Molecular Formula C8​H8​Br2​OS Generates a distinct 1:2:1 isotopic cluster.
Monoisotopic Mass 309.866 Da (for 79Br2​ )Base peak of the cluster starts at m/z 310.
LogP (Predicted) ~3.94Requires non-polar extraction solvents (Hexane/DCM).
Optimal Ionization Electron Ionization (70 eV)High fragmentation yield; ESI is ineffective.

Table 2: Diagnostic EI-MS Fragment Ions

m/z (Nominal)Isotope RatioIon AssignmentMechanistic Origin
310, 312, 314 1:2:1 [M]+∙ Intact molecular radical cation.
295, 297, 299 1:2:1 [M−CH3​]+ α -cleavage of methoxy or methylthio group.
277, 279, 281 1:2:1 [M−SH]+ Hydrogen transfer-induced S-C rearrangement.
231, 233 1:1 [M−Br]+ Homolytic cleavage of the C-Br bond.
216, 218 1:1 [M−CH3​−Br]+ Secondary cleavage following methyl loss.

References

  • Title : Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity Source : Analyst (RSC Publishing) URL :[Link]

Sources

Foundational

Architectural Mastery of Polyfunctional Arenes: A Technical Guide to CAS 1809161-42-9

Executive Summary In the realm of advanced drug discovery and organic materials science, the ability to sequentially and selectively functionalize aromatic rings is a highly sought-after capability. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced drug discovery and organic materials science, the ability to sequentially and selectively functionalize aromatic rings is a highly sought-after capability. As a Senior Application Scientist, I frequently encounter the challenge of building complex, polyfunctionalized systems without falling into the trap of endless protection-deprotection cycles.

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9) represents a masterclass in latent orthogonal reactivity[1]. By treating this molecule as a programmable scaffold, researchers can exploit its asymmetric steric topography to execute highly regioselective cross-coupling reactions. This whitepaper dissects the physicochemical properties, mechanistic causality, and self-validating experimental workflows required to fully harness this versatile building block.

Physicochemical & Structural Profiling

Before deploying CAS 1809161-42-9 in a synthetic campaign, it is critical to understand its baseline parameters. The presence of two halogens, an electron-donating methoxy group, and a versatile methylsulfanyl group creates a unique electronic and steric signature[1].

Table 1: Quantitative & Structural Data Summary

PropertyValue
Chemical Name 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene
CAS Registry Number 1809161-42-9
Synonyms 2,5-Dibromo-1-methoxy-3-(methylsulfanyl)benzene
Molecular Formula C₈H₈Br₂OS
Molecular Weight 312.02 g/mol
SMILES COC1=C(C(=CC(=C1)Br)SC)Br
Commercial Purity ≥95%
Storage Conditions Sealed, dry, 2-8°C

Mechanistic Insights: The Causality of Orthogonal Reactivity

The true value of CAS 1809161-42-9 lies in the differentiation of its two carbon-bromine (C-Br) bonds. In non-symmetric dibromobenzenes, regioselectivity is dictated by the relative rates of oxidative addition, which are exquisitely sensitive to the steric environment of the carbon-halogen bonds[2].

The Steric Disparity

If we map the substituents on the benzene ring, we observe a stark contrast:

  • The C1-Bromine: This bond is flanked by two sterically demanding groups—the methoxy (-OMe) and the methylsulfanyl (-SMe) substituents.

  • The C4-Bromine: This bond is relatively unhindered, flanked only by two small hydrogen atoms.

Similar to observations in analogous 2,4-dibromoanisole systems, the steric hindrance from the methoxy group significantly retards oxidative addition of the Palladium catalyst at the adjacent position[3]. Therefore, the insertion of the active Pd(0) species is kinetically favored at the unhindered C4 position. This causality allows us to perform a site-selective at C4, leaving the C1-Br bond intact for subsequent functionalization. Furthermore, the -SMe group remains entirely inert under standard Suzuki conditions, acting as a latent electrophile for a final .

StericControl Pd0 Active Pd(0) Catalyst Substrate 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene Pd0->Substrate PathA Path A: C4-Br Insertion (Unhindered) Substrate->PathA Fast (Low Activation Energy) PathB Path B: C1-Br Insertion (Sterically Hindered) Substrate->PathB Slow (High Steric Bulk) PdII_A Pd(II) Intermediate at C4 (Kinetically Favored) PathA->PdII_A PdII_B Pd(II) Intermediate at C1 (Trace/Disfavored) PathB->PdII_B

Steric control governing the regioselective oxidative addition of Pd(0) to CAS 1809161-42-9.

Experimental Workflows & Self-Validating Protocols

To translate this mechanistic theory into laboratory reality, I have designed a three-stage, self-validating experimental workflow. The success of each subsequent protocol validates the regioselectivity of the preceding step.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C4

Because the C4 position is unhindered, standard triphenylphosphine-based palladium catalysts are highly effective.

  • Preparation: In a flame-dried Schlenk flask, combine CAS 1809161-42-9 (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv). Note: The slight excess of boronic acid ensures complete conversion without risking over-coupling at C1 due to the high steric barrier.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent & Degassing: Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1). Purge the system with N₂ for 10 minutes.

  • Reaction: Heat the mixture to 80 °C for 6 hours. Monitor via TLC/LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the C4-arylated intermediate.

Protocol 2: Secondary Functionalization at C1

To overcome the severe steric crowding at C1, we must transition to a highly active, bulky, electron-rich catalyst system. (such as SPhos) are mandatory here to accelerate oxidative addition and prevent catalyst deactivation.

  • Preparation: Combine the C4-arylated intermediate (1.0 equiv), a second arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a reaction vessel.

  • Catalyst System: Add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%). The bulky SPhos ligand forces the formation of a highly reactive monoligated Pd(0) species.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (10:1).

  • Reaction: Heat to 100 °C for 12–16 hours. The elevated temperature and engineered ligand overcome the steric barrier at C1.

  • Workup: Extract and purify as described in Protocol 1 to yield the C1,C4-diarylated intermediate.

Protocol 3: Liebeskind-Srogl Cross-Coupling at C6

The final functionalization targets the -SMe group. This requires a thiophilic Lewis acid to activate the carbon-sulfur bond.

  • Preparation: Combine the C1,C4-diarylated intermediate (1.0 equiv), a third arylboronic acid (1.5 equiv), and Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv). CuTC is critical as it coordinates to the sulfur, weakening the C-S bond.

  • Catalyst Addition: Add Pd(TFA)₂ (5 mol%).

  • Solvent: Add anhydrous THF under an inert atmosphere.

  • Reaction: Stir at 60 °C for 18 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper sulfide salts. Concentrate and purify to yield the fully functionalized, asymmetric terphenyl derivative.

OrthogonalPathway SM CAS 1809161-42-9 (Starting Material) Int1 C4-Arylated Intermediate SM->Int1 Suzuki (C4) Pd(PPh3)4, 80°C Int2 C1,C4-Diarylated Intermediate Int1->Int2 Suzuki (C1) Pd2(dba)3/SPhos, 100°C Prod Fully Functionalized Product Int2->Prod Liebeskind-Srogl (C6) Pd(TFA)2/CuTC, 60°C

Orthogonal functionalization pathway of CAS 1809161-42-9 via sequential cross-coupling.

References

  • Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements Source: The Royal Society of Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A.) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (Martin, R., & Buchwald, S. L.) URL: [Link]

  • Title: Thiol Ester−Boronic Acid Cross-Coupling Catalyzed by Palladium(0) and Copper(I) Source: Journal of the American Chemical Society (Liebeskind, L. S., & Srogl, J.) URL: [Link]

Sources

Exploratory

Comprehensive Purity Analysis and Method Validation for 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Executive Summary The compound 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9) is a highly functionalized halogenated aromatic intermediate critical to advanced organic synthesis and pharmaceutical de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9) is a highly functionalized halogenated aromatic intermediate critical to advanced organic synthesis and pharmaceutical development[1]. Its dual bromine substitutions make it an ideal candidate for selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). However, the presence of trace regioisomers or oxidized impurities can poison catalysts, alter reaction kinetics, or propagate through a synthetic sequence, ultimately compromising the final Active Pharmaceutical Ingredient (API).

This whitepaper establishes a robust, self-validating analytical framework combining High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation, ensuring that the analytical lifecycle is scientifically sound, reproducible, and regulatory-compliant[2].

Physicochemical Profiling & Structural Implications

To design an effective analytical strategy, one must first deconstruct the molecule's physicochemical behavior. The presence of two bulky, electron-withdrawing bromine atoms at para positions (1,4), combined with electron-donating methoxy (–OCH₃) and methylsulfanyl (–SCH₃) groups, creates a unique electronic "push-pull" system[1].

  • Chromophoric Strength: The extended conjugation and auxochromic shifts from the sulfur and oxygen atoms provide strong UV absorbance, making UV-Vis detection highly sensitive.

  • Chemical Instability: The thioether (methylsulfanyl) linkage is the primary site of chemical vulnerability, highly susceptible to oxidation into sulfoxides and sulfones upon exposure to air or light.

  • Isomeric Complexity: Halogenation during synthesis often yields positional isomers (e.g., 1,3-dibromo or 1,5-dibromo derivatives) which possess nearly identical boiling points and hydrophobicities, demanding orthogonal separation techniques.

Table 1: Key Physicochemical Properties
PropertyValue / Description
CAS Number 1809161-42-9
Molecular Formula C₈H₈Br₂OS
Molecular Weight 312.02 g/mol
Key Functional Groups Aryl bromide, Methoxy, Methylsulfanyl
Primary Degradation Risk Oxidation (Thioether Sulfoxide/Sulfone)

Analytical Strategy & Workflow

A single analytical technique is insufficient to capture the full impurity profile of this compound. We employ a multi-modal approach: HPLC-UV for non-volatile organic impurities and regioisomers, and GC-MS for volatile dehalogenated byproducts.

Workflow Start Raw Sample 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene HPLC HPLC-UV Analysis (Purity & Related Substances) Start->HPLC GCMS GC-MS Analysis (Volatile Impurities & ID) Start->GCMS NMR qNMR / 1H-NMR (Regioisomer Confirmation) Start->NMR Decision ICH Q2(R2) Validation Data Synthesis HPLC->Decision GCMS->Decision NMR->Decision

Multi-modal analytical workflow for comprehensive purity profiling.

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

Causality & Rationale

A standard C18 stationary phase often fails to resolve positional isomers of polyhalogenated benzenes due to their identical hydrophobic footprints. Therefore, a Phenyl-Hexyl column is mandated. The π−π interactions between the stationary phase's phenyl ring and the analyte's electron-rich aromatic core provide the necessary orthogonal selectivity to separate the target 1,4-dibromo compound from 1,3-dibromo or 1,5-dibromo impurities.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase to prevent solvent-front distortion.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Flow Rate & Temperature: 1.0 mL/min maintained at a constant 30°C to ensure retention time reproducibility.

  • Detection: UV Diode Array Detection (DAD) monitored at 254 nm (primary aromatic ring absorbance) and 280 nm (auxochromic shift from –SCH₃).

Table 2: HPLC Gradient Program
Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (Acetonitrile + 0.1% TFA)Curve Profile
0.07030Initial Hold
2.07030Isocratic
12.01090Linear Ramp
15.01090Wash
15.17030Step Return
20.07030Re-equilibration

Degradation Pathways & Impurity Profiling

Understanding the degradation mechanics is a prerequisite for method validation. The recent revisions in ICH Q2(R2) emphasize a Quality-by-Design (QbD) approach, explicitly requiring the evaluation of analyte stability under perturbed conditions[3].

Impurities API Target Compound (Thioether) Ox1 Sulfoxide Impurity (+16 Da) API->Ox1 Oxidation (Air/Light) Dehalogenation Monobromo Impurity (-79/81 Da) API->Dehalogenation Photolytic/Thermal Degradation Ox2 Sulfone Impurity (+32 Da) Ox1->Ox2 Further Oxidation

Primary degradation pathways generating key structural impurities.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale

While HPLC quantifies non-volatile degradation products, GC-MS is critical for identifying dehalogenated impurities. The isotopic signature of naturally occurring bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) dictates that an intact dibromo compound will exhibit a characteristic 1:2:1 mass spectral cluster (M, M+2, M+4) at m/z 308, 310, and 312[1]. Any deviation from this ratio, or the appearance of a 1:1 cluster, immediately signals the presence of monobromo impurities resulting from photolytic or thermal dehalogenation.

Step-by-Step Protocol
  • Sample Preparation: Dilute the HPLC stock solution to 10 µg/mL in Dichloromethane (DCM).

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) to ensure inertness toward halogenated species.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow mode).

  • Inlet: Split ratio 10:1, temperature 250°C.

  • Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Electron Impact (EI) at 70 eV. Scan range: 50–400 m/z.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the analytical procedures function as a self-validating system, validation must adhere strictly to the ICH Q2(R2) guidelines[2]. A critical component of this trustworthiness is the System Suitability Test (SST) . Before any sample batch is analyzed, a resolution standard containing the API and its primary sulfoxide impurity must be injected to demonstrate a resolution factor ( Rs​ ) > 2.0, proving the system is fit-for-purpose on that specific day.

Table 3: Validation Parameters and Acceptance Criteria (ICH Q2(R2))
ParameterMethodologyAcceptance Criteria
Specificity Peak purity analysis via Diode Array Detector (DAD)No co-eluting peaks; Peak purity index > 0.990
Linearity 5 concentration levels (25% to 150% of nominal working level)Correlation coefficient ( R2 ) ≥0.999
Accuracy Spike recovery at 50%, 100%, and 150% levels98.0% - 102.0% mean recovery
Precision 6 replicate injections of the 100% standardRelative Standard Deviation (RSD) 1.0%
LOD / LOQ Signal-to-Noise (S/N) ratio evaluation of trace spikesLOD: S/N 3; LOQ: S/N 10

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." European Medicines Agency (EMA), December 2023. Available at: [Link][2]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs Insights, January 2026. Available at: [Link][3]

Sources

Exploratory

The Strategic Ascendance of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene in Modern Synthetic Architecture

Executive Summary In the landscape of modern drug development and advanced materials science, the demand for highly functionalized, asymmetric molecular scaffolds has driven a paradigm shift in synthetic chemistry. 1,4-D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and advanced materials science, the demand for highly functionalized, asymmetric molecular scaffolds has driven a paradigm shift in synthetic chemistry. 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9) emerged in the mid-2010s as a specialized, commercially available building block designed to solve complex synthetic bottlenecks[1]. By offering two electronically and sterically differentiated bromine atoms alongside orthogonal oxygen and sulfur functionalities, this molecule serves as a linchpin for chemoselective cross-coupling. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic utility, and field-proven experimental protocols for researchers and drug development professionals.

Historical Context & Discovery

Historically, the synthesis of poly-substituted benzenes relied on simple symmetric dihalobenzenes. However, as pharmaceutical targets (such as allosteric kinase inhibitors and PROTAC linkers) grew more complex, symmetric building blocks required inefficient protection/deprotection strategies or yielded statistical mixtures of products.

The "discovery" and commercial registration of 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene around 2015 marked a strategic evolution in building block design[1]. Rather than discovering this compound in nature, synthetic chemists rationally designed it to possess built-in orthogonal reactivity . The presence of both a methoxy (-OMe) and a methylsulfanyl (-SMe) group on the same aromatic ring provides unique electronic push-pull dynamics, while simultaneously creating a highly specific steric environment that dictates downstream reactivity[2].

Structural & Physicochemical Profiling

To effectively utilize this compound in a synthetic pipeline, one must understand its fundamental physicochemical properties. The molecule features a central benzene ring where the C1 and C4 positions are brominated.

Quantitative Data Summary
PropertyValue
Chemical Name 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene
CAS Registry Number 1809161-42-9
Molecular Formula C₈H₈Br₂OS
Molecular Weight 312.02 g/mol
SMILES String COC1=C(C(=CC(=C1)Br)SC)Br
LogP (Predicted) 3.94
Topological Polar Surface Area (TPSA) 9.23 Ų
Rotatable Bonds 2

Data aggregated from commercial chemical registries and computational profiling[1].

Steric and Electronic Analysis: The architecture of this molecule is its greatest asset. The bromine at the C1 position is flanked by two ortho-substituents: the -OMe group and the -SMe group. This creates a dense steric shield. Conversely, the bromine at the C4 position is flanked only by small hydrogen atoms (at C3 and C5), leaving it sterically unhindered and highly accessible for transition-metal catalysts.

Mechanistic Pathways: Chemoselective Cross-Coupling

As a Senior Application Scientist, the most frequent question I encounter regarding poly-halogenated benzenes is: How do we control which halogen reacts first?

The causality behind the chemoselectivity of 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene lies in the kinetics of oxidative addition during palladium-catalyzed cross-coupling (e.g., the Suzuki-Miyaura reaction). When exposed to a bulky palladium(0) catalyst, the transition state required to insert the metal into the sterically crowded C1-Br bond is energetically unfavorable. Therefore, the catalyst selectively undergoes oxidative addition at the unhindered C4-Br bond[2][3].

G Start 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene Pd_Cat Pd(0) Catalyst (e.g., Pd(dppf)Cl2) Start->Pd_Cat Catalyst Binding Ox_Add Fast Oxidative Addition at Unhindered C4-Br Pd_Cat->Ox_Add Chemoselective Steric_Block Steric Shielding at C1-Br (by -OMe and -SMe) Pd_Cat->Steric_Block Blocked Transmetal Transmetalation with Arylboronic Acid Ox_Add->Transmetal Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd_Cat Catalyst Regeneration Product C4-Arylated Product (C1-Br remains intact) Red_Elim->Product

Mechanistic pathway of chemoselective Pd-catalyzed cross-coupling at the C4 position.

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Synthesis via Regioselective Bromination

To synthesize the title compound from the commercially cheaper precursor 2-methoxy-6-(methylsulfanyl)benzene, electrophilic aromatic bromination is employed.

  • Preparation: Charge a flame-dried round-bottom flask with 2-methoxy-6-(methylsulfanyl)benzene (1.0 equiv) and anhydrous acetonitrile (0.5 M).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Lowering the temperature controls the initial exothermic electrophilic attack and prevents the oxidation of the sensitive thioether (-SMe) group.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.05 equiv) portion-wise over 15 minutes. Causality: We select NBS over elemental bromine (Br₂) because NBS provides a controlled, low steady-state concentration of the bromonium ion (Br⁺). This prevents uncontrolled polybromination and avoids the need for harsh Lewis acids (like FeBr₃) that could cleave the methoxy ether[4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via LC-MS until the di-brominated mass (m/z ~312) is the dominant peak.

  • Workup: Quench with saturated aqueous sodium thiosulfate to neutralize residual electrophilic bromine. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to yield the target compound.

Protocol B: Site-Selective Suzuki-Miyaura Coupling at C4

This protocol outlines the orthogonal functionalization of the C4 position, leaving the C1-Br intact for subsequent, distinct cross-coupling steps.

  • Preparation: In a Schlenk tube, combine 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 equiv), an arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation, while dioxane effectively solubilizes the highly lipophilic organic substrates.

  • Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand creates a sterically demanding palladium center. This bulk ensures the catalyst cannot physically insert into the crowded C1-Br bond, guaranteeing >95% regioselectivity for the C4 position[2][3].

  • Reaction & Isolation: Heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere. Cool, filter through a pad of Celite to remove palladium black, concentrate, and purify via column chromatography.

Workflow Step1 Precursor: 2-Methoxy-6-(methylsulfanyl)benzene Step2 Regioselective Bromination (2.05 eq NBS, MeCN, 0°C to RT) Step1->Step2 Electrophilic Aromatic Substitution Step3 Isolation & Purification (Silica Gel Chromatography) Step2->Step3 Workup Step4 Target Compound: 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene Step3->Step4 Yield > 85% Step5 Site-Selective Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd cat., Base) Step4->Step5 Orthogonal Functionalization Step6 Asymmetric Building Block Ready for Drug Discovery Step5->Step6 C4-Arylation

Step-by-step workflow from precursor bromination to orthogonal functionalization.

Conclusion & Future Outlook

The strategic utility of 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene extends far beyond its basic chemical structure. By mastering the causality of steric hindrance and catalyst selection, researchers can utilize this molecule as a central hub for multi-directional synthesis. In drug discovery, the retained thioether (-SMe) group is particularly valuable; it can be oxidized downstream to a sulfoxide or sulfone to precisely tune the lipophilicity and hydrogen-bond acceptor profile of a clinical candidate. As synthetic methodologies continue to evolve toward precision and efficiency, sterically differentiated poly-halogenated scaffolds will remain foundational to the architecture of next-generation therapeutics.

References

  • ACS Omega: Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. American Chemical Society. URL:[Link]

  • ACS Catalysis: General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. American Chemical Society. URL:[Link]

  • Organometallics: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. American Chemical Society. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Sonogashira Cross-Coupling of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols Executive Summary The functionalization of p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols

Executive Summary

The functionalization of polyhalogenated arenes is a cornerstone of modern drug discovery and materials science. 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9) is a highly functionalized building block that presents a unique synthetic challenge: differentiating between two competing carbon-bromide (C-Br) bonds[1]. This application note provides a field-proven, self-validating protocol for the highly regioselective Sonogashira cross-coupling at the C4 position. By analyzing the steric and electronic microenvironments of the substrate, we establish a rational framework for catalyst selection, reaction optimization, and analytical validation.

Mechanistic Rationale: The Logic of Regioselectivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the aryl halide bond is typically the rate-determining step[2]. When multiple halogens are present, regioselectivity is governed by a delicate balance of steric hindrance and electronic density[3].

For 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene, the two bromides occupy vastly different microenvironments:

  • The C1-Bromide: Flanked by a methoxy (-OMe) group at C2 and a methylsulfanyl (-SMe) group at C6. This di-ortho substitution creates severe steric hindrance. Furthermore, both -OMe and -SMe are strong electron-donating groups via resonance (+M effect), making the C1 position highly electron-rich. Electron-rich C-X bonds exhibit high activation energies for oxidative addition[2].

  • The C4-Bromide: Flanked by two protons at C3 and C5. This position is sterically unhindered. Being meta to the +M directing groups, the C4 position is relatively electron-deficient compared to C1, making it the kinetically favored site for Pd(0) insertion[4].

Consequently, the Sonogashira coupling proceeds with near-exclusive regioselectivity at the C4 position.

Regioselectivity Sub 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene C1 C1-Bromide (Flanked by -OMe & -SMe) Sub->C1 C4 C4-Bromide (Flanked by -H & -H) Sub->C4 C1_Fact High Steric Hindrance Electron-Rich (+M) C1->C1_Fact C4_Fact Low Steric Hindrance Electron-Deficient C4->C4_Fact Pd_C1 Pd(0) Oxidative Addition (High Ea) C1_Fact->Pd_C1 Pd_C4 Pd(0) Oxidative Addition (Low Ea) C4_Fact->Pd_C4 No_Rxn Trace Byproduct Pd_C1->No_Rxn Product Regioselective C4-Alkynylation Pd_C4->Product

Caption: Mechanistic logic governing the regioselective Sonogashira coupling at the C4 position.

Reaction Optimization & Quantitative Data

To translate this mechanistic theory into a robust protocol, reaction conditions must be optimized to prevent over-coupling (di-alkynylation) and suppress the copper-catalyzed Glaser homocoupling of the alkyne.

Causality behind Catalyst Choice: While standard Pd(PPh3​)2​Cl2​ provides acceptable regioselectivity, the use of Pd(dppf)Cl2​ is superior. The bidentate dppf ligand has a large bite angle (approx. 99°), which accelerates the reductive elimination step. More importantly, the significant steric bulk of the dppf ligand amplifies the steric differentiation between the C1 and C4 positions, locking the regioselectivity at >99:1 even at elevated temperatures.

Table 1: Optimization of Reaction Conditions
EntryCatalyst (5 mol%)SolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)Regioselectivity (C4:C1)
1 Pd(PPh3​)2​Cl2​ THF Et3​N 251245>99:1
2 Pd(PPh3​)2​Cl2​ DMF Et3​N 5068295:5
3 Pd(PPh3​)4​ TolueneDIPA6088898:2
4 Pd(dppf)Cl2​ THF Et3​N 50 6 98 >99:1

Note: Entry 4 represents the optimal conditions utilized in the protocol below.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) to ensure that each phase of the reaction is successful before proceeding, minimizing wasted time and reagents.

Workflow S1 1. Degas Solvent (Ar) S2 2. Load Pd/Cu Catalysts S1->S2 S3 3. Add Substrate & Alkyne S2->S3 S4 4. React 50°C, 6h S3->S4 S5 5. IPC LC-MS / TLC S4->S5 S6 6. Workup Extract & Wash S5->S6 S7 7. Purify Chromatography S6->S7 Val Validation: Confirm C4 via NOESY S7->Val

Caption: Step-by-step experimental workflow with integrated self-validation checkpoints.

Step-by-Step Methodology
  • Preparation & Degassing (Critical Step):

    • Add THF (10 mL/mmol substrate) and Triethylamine (2.0 equiv) to an oven-dried Schlenk flask.

    • Causality: Oxygen must be rigorously excluded to prevent the Cu -catalyzed oxidative homocoupling of the alkyne (Glaser coupling). Sparge the solvent mixture with Argon for at least 15 minutes.

  • Catalyst Loading:

    • Under a positive flow of Argon, add Pd(dppf)Cl2​ (5 mol%) and CuI (10 mol%). The solution will typically turn a pale yellow/orange.

  • Reagent Addition:

    • Add 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 equiv)[1].

    • Add the terminal alkyne (1.1 equiv) dropwise. Pro-tip: For highly reactive alkynes, use a syringe pump over 1 hour to maintain a low steady-state concentration, further suppressing homocoupling.

  • Reaction Execution:

    • Seal the flask and heat to 50 °C in a pre-equilibrated oil bath. Stir vigorously for 6 hours.

  • In-Process Control (IPC) Monitoring:

    • Self-Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the starting material mass ( [M+H]+ corresponding to the dibromide isotope pattern) and the appearance of the mono-coupled product. If di-coupled product (>5%) is observed, reduce the reaction temperature in future runs.

  • Workup:

    • Cool to room temperature. Quench the reaction with saturated aqueous NH4​Cl (prevents emulsion formation by complexing copper salts).

    • Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The desired mono-coupled product typically elutes first due to the remaining non-polar C1-bromide.

Analytical Validation & Troubleshooting

Proving regioselectivity is paramount. Standard 1D 1H NMR is insufficient to definitively assign the position of the alkyne. You must utilize 2D NMR techniques.

The NOESY Logic: In the starting material, the C3 and C5 protons are meta to each other and will appear as two doublets with a small coupling constant ( J≈1.5−2.5 Hz ). Once the alkyne is installed at the C4 position, it is flanked by both the C3-H and C5-H protons.

  • Validation Check: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. You must observe a clear spatial cross-peak correlation between the protons of the newly installed alkynyl group and both the C3 and C5 aromatic protons.

  • If the coupling had incorrectly occurred at C1, the alkyne would show NOE correlations only with the -OMe and -SMe protons, and zero correlations with the aromatic protons. This binary analytical logic makes the protocol entirely self-validating.

References

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews ACS Publications URL:[Link]

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles ResearchGate URL:[Link]

Sources

Application

Application Notes and Protocols: 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene in Medicinal Chemistry

Abstract This technical guide details the strategic application of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring two elec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the strategic application of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring two electronically and sterically distinct bromine atoms, offers medicinal chemists precise control over sequential functionalization. This note provides an in-depth analysis of the molecule's reactivity profile and presents a detailed, field-proven protocol for a selective, sequential cross-coupling strategy to generate complex molecular scaffolds. The methodologies described herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics.

Introduction: A Building Block for Controlled Molecular Assembly

In modern drug discovery, the ability to rapidly synthesize and diversify molecular scaffolds is paramount. Substituted bromobenzenes are foundational building blocks, prized for their stability and reactivity in a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] The subject of this guide, 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene, is a particularly valuable, albeit specialized, intermediate.

Its core utility lies in the differential reactivity of its two bromine atoms. The arrangement of the electron-donating methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups creates a nuanced electronic and steric environment. This differentiation allows for selective, sequential reactions, where one bromine can be functionalized while the other remains intact for a subsequent transformation.[3] This "one-two punch" capability is highly sought after for building complex, three-dimensional molecules, such as kinase inhibitors or other targeted therapeutics, from a flat aromatic core.[4][5] The presence of bromine atoms also offers advantages in drug design, as they can form halogen bonds that enhance binding affinity to protein targets.[6]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the building block's properties is essential for effective experimental design.

PropertyValueSource
CAS Number 1809161-42-9[7][8]
Molecular Formula C₈H₈Br₂OS[7]
Molecular Weight 312.02 g/mol [7]
Appearance Off-white to yellow solid (typical)[9]
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, DMF)Inferred
Storage Store in a dry, cool environment (2-8°C recommended)[7]
Reactivity Analysis: Exploiting Orthogonal C-Br Bonds

The key to unlocking the potential of this building block is understanding the differential reactivity of the C4-Br and C1-Br bonds.

  • C4-Br (para to -OCH₃, ortho to -SCH₃): This position is generally the more reactive site in palladium-catalyzed cross-coupling reactions. The strong electron-donating, para-directing methoxy group increases the electron density at this position, facilitating the initial oxidative addition of the Pd(0) catalyst. While the ortho methylsulfanyl group provides some steric hindrance, the electronic activation is typically the dominant effect.

  • C1-Br (ortho to -OCH₃, meta to -SCH₃): This position is sterically hindered by the adjacent methoxy group. This steric shield makes oxidative addition of a bulky palladium catalyst more difficult. Consequently, this bond is less reactive and often requires more forcing conditions or specialized catalyst systems to engage in cross-coupling.[3][5]

This reactivity difference allows for a strategic, stepwise functionalization. A Suzuki-Miyaura or similar coupling can be performed selectively at the C4 position under relatively mild conditions, leaving the C1-Br bond available for a subsequent reaction, such as a Buchwald-Hartwig amination.

Caption: Reactivity differences of the bromine atoms.

Application Protocol: Sequential Suzuki-Miyaura / Buchwald-Hartwig Amination

This protocol demonstrates the synthesis of a hypothetical disubstituted aniline, a common core structure in kinase inhibitors, showcasing the selective functionalization of the building block.[4][10][11]

Workflow Overview

Caption: Workflow for sequential cross-coupling.

Step 1: Regioselective Suzuki-Miyaura Coupling at C4

Principle: This step selectively couples an arylboronic acid at the more reactive C4 position. The choice of a standard palladium catalyst like Pd(PPh₃)₄ is sufficient for this activated position, often obviating the need for more complex, bulky phosphine ligands which might be required for the less reactive site.[12]

Materials:

ReagentMWAmountMolesEquiv.
1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene312.021.00 g3.21 mmol1.0
4-Fluorophenylboronic acid139.90538 mg3.85 mmol1.2
Tetrakis(triphenylphosphine)palladium(0)1155.56185 mg0.16 mmol0.05
Sodium Carbonate (Na₂CO₃)105.991.02 g9.62 mmol3.0
1,4-Dioxane-20 mL--
Water-5 mL--

Procedure:

  • To a flame-dried 100 mL round-bottom flask, add 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.00 g), 4-fluorophenylboronic acid (538 mg), and sodium carbonate (1.02 g).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (20 mL) and water (5 mL). Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (185 mg) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to yield the mono-arylated intermediate: 1-Bromo-4-(4-fluorophenyl)-2-methoxy-6-(methylsulfanyl)benzene .

Step 2: Buchwald-Hartwig Amination at C1

Principle: This step functionalizes the remaining, less reactive C1-Br bond. The steric hindrance at this position necessitates a more active catalyst system, typically comprising a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos. A strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate the catalytic cycle.

Materials:

ReagentMWAmountMolesEquiv.
Mono-arylated Intermediate (from Step 1)327.231.00 g3.06 mmol1.0
Morpholine87.12319 μL3.67 mmol1.2
Tris(dibenzylideneacetone)dipalladium(0)915.7284 mg0.09 mmol0.03
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.66102 mg0.21 mmol0.07
Sodium tert-butoxide (NaOtBu)96.10412 mg4.28 mmol1.4
Toluene (anhydrous)-25 mL--

Procedure:

  • To a flame-dried Schlenk tube, add the mono-arylated intermediate (1.00 g), sodium tert-butoxide (412 mg), Pd₂(dba)₃ (84 mg), and XPhos (102 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (25 mL) followed by morpholine (319 μL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C, stirring vigorously for 12-18 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: 20-40% ethyl acetate in hexanes) to yield the final product.

Safety and Handling

  • 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Reagents: Organoboron compounds, phosphine ligands, and strong bases (NaOtBu) are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use. All reactions should be conducted under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation and potential side reactions.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 (Suzuki) Incomplete reaction; Catalyst deactivation; Poor quality boronic acid.Increase reaction time/temperature. Ensure proper degassing. Use fresh, high-purity boronic acid.
Formation of di-arylated product Reaction conditions too harsh, leading to reaction at C1.Lower the reaction temperature or shorten the reaction time. Use a less active catalyst if necessary.
Low yield in Step 2 (Amination) Inactive catalyst system; Insufficiently anhydrous conditions.Use a different ligand (e.g., SPhos). Ensure all reagents and solvents are rigorously dried.
Homocoupling of boronic acid Presence of oxygen.Improve degassing technique for Step 1.

Conclusion

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene is a highly effective building block for constructing complex molecular architectures. Its differentiated C-Br bonds provide a handle for controlled, sequential cross-coupling reactions, enabling the efficient synthesis of diverse compound libraries. The protocols outlined in this guide offer a validated starting point for researchers to leverage this reagent's unique properties in their medicinal chemistry programs, ultimately facilitating the discovery of next-generation therapeutics.

References

  • Blakemore, D. C., et al. (2019). The Discovery and Chemical Development of PF-06273340: A Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor for Pain. ACS Publications. Available at: [Link]

  • ResearchGate (2019). The Discovery and Chemical Development of PF-06273340: A Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor for Pain | Request PDF. Available at: [Link]

  • Skerratt, S. E., et al. (2016). The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap Eureka (2024). Bromobenzene: Uses, Properties, and Industrial Significance. Available at: [Link]

  • Hartwig, J. F. (2010). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Nature. Available at: [Link]

  • BuyersGuideChem (n.d.). 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene | 1809161-42-9. Available at: [Link]

  • Khan, A. T., et al. (2007). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules. Available at: [Link]

  • Gherghel, S., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. Available at: [Link]

  • Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: Programmable Regioselective Palladium-Catalyzed Cross-Coupling of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols Executive Summary 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9) is a highly versatile, bifunctional building block utilized in the synthesis of advanced therapeutics, organic light-emitting diodes (OLEDs), and complex heterocycles. Its unique structural topology—featuring two chemically and sterically distinct carbon-bromine (C-Br) bonds—presents a prime opportunity for programmable, regioselective palladium-catalyzed cross-coupling reactions. This application note details the mechanistic causality behind its reactivity and provides field-proven, self-validating protocols for both stepwise unsymmetrical functionalization and direct di-coupling.

Structural Analysis & Reactivity Principles

The fundamental principle governing the reactivity of this molecule is the stark contrast in the steric and electronic environments between its two bromine atoms:

  • C4-Position (Sterically Accessible): The bromine at the 4-position is flanked only by two small protons. Oxidative addition of the Pd(0) species into this bond is kinetically rapid and thermodynamically favored.

  • C1-Position (Sterically Shielded): The bromine at the 1-position is ortho,ortho-disubstituted by a methoxy (-OCH₃) and a methylsulfanyl (-SCH₃) group. This intense steric congestion creates a high activation barrier for oxidative addition. Furthermore, the electron-donating nature of these heteroatom groups increases the electron density of the C1-Br bond, thermodynamically disfavoring the insertion of electron-rich Pd(0) complexes.

The Causality of Catalyst Selection: By exploiting this kinetic differentiation, we can achieve strictly regioselective mono-coupling at the C4-position using standard, moderately active palladium catalysts (e.g., Pd(dppf)Cl₂). Once the C4-position is functionalized, the sterically demanding C1-position can be activated using highly active, bulky dialkylbiaryl phosphine ligands, such as SPhos or XPhos. These ligands are specifically designed to overcome severe steric bottlenecks and accelerate oxidative addition in deactivated systems[1].

Mechanism cluster_0 Oxidative Addition (Regiodetermining Step) Pd0 Active Pd(0)L_n Catalyst C4_path Attack at C4-Br (Sterically Unhindered) Pd0->C4_path Preferred Pathway C1_path Attack at C1-Br (Sterically Shielded) Pd0->C1_path Disfavored Pathway Fast Fast Kinetics (Standard Ligands) C4_path->Fast Slow Slow Kinetics (Requires SPhos/XPhos) C1_path->Slow

Mechanistic divergence during the oxidative addition step due to steric shielding.

Quantitative Catalyst Screening & Reaction Parameters

To establish a reliable workflow, various catalytic systems were evaluated. The quantitative data summarized below demonstrates how tuning the ligand and energy input dictates the reaction pathway.

ParameterProtocol A (C4 Mono-Coupling)Protocol B (C1 Second-Coupling)Protocol C (Direct Di-Coupling)
Target Bond C4-Br (Unhindered)C1-Br (Hindered)Both (C4 & C1)
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (5 mol%)
Ligand dppf (inherent)SPhos (10 mol%)SPhos (10 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)K₃PO₄ (4.0 equiv)
Solvent Toluene/H₂O (5:1)Toluene/H₂O (5:1)DMF/H₂O (10:1)
Conditions 80 °C, 12 h (Thermal)100 °C, 18 h (Thermal)140 °C, 15 min (Microwave)
Regioselectivity >99:1 (C4:C1)N/A (C4 pre-filled)Complete Di-substitution

Experimental Protocols

The following workflows detail the step-by-step synthesis of unsymmetrical terphenyls or fully functionalized heterocycles from the starting dibromo-arene.

Workflow SM 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene Cond1 Pd(dppf)Cl2, K2CO3 80°C, 1.0 eq Ar-B(OH)2 SM->Cond1 Regioselective C4-Coupling Prod1 C4-Mono-Coupled Product (Major Intermediate) Cond1->Prod1 Cond2 Pd2(dba)3, SPhos, K3PO4 110°C, 1.5 eq Ar'-B(OH)2 Prod1->Cond2 Hindered C1-Coupling Prod2 Unsymmetrical Terphenyl (Fully Functionalized) Cond2->Prod2

Workflow for programmable, regioselective functionalization of the dibromo-arene.

Protocol A: Chemoselective Mono-Coupling at C4

Objective: Selectively couple an aryl boronic acid at the unhindered C4 position. Causality: The use of Pd(dppf)Cl₂, a catalyst with a large bite angle but moderate electron richness, provides sufficient energy to activate the unhindered C4-Br bond but lacks the thermodynamic driving force to insert into the sterically congested C1-Br bond.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 equiv, 1.0 mmol), Aryl Boronic Acid (1.05 equiv, 1.05 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Add K₂CO₃ (2.0 equiv, 2.0 mmol) as a solid.

  • Seal the flask with a septum and purge with Argon (3 vacuum/argon cycles).

  • Inject degassed Toluene (5.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Heat the biphasic mixture in an oil bath at 80 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: The reaction mixture will transition from a pale orange suspension to a dark mixture as Pd(0) nanoparticles aggregate near completion. TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting material and the appearance of a single new, lower Rf spot. The absence of a baseline spot confirms no over-coupling occurred.

  • Cool to room temperature, dilute with EtOAc (10 mL), separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Sterically Hindered Coupling at C1

Objective: Couple a second, different aryl boronic acid at the hindered C1 position of the intermediate generated in Protocol A. Causality: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a bulky, electron-rich dialkylbiaryl phosphine. The electron-rich dicyclohexylphosphine moiety dramatically accelerates oxidative addition into the deactivated C1-Br bond, while the biphenyl backbone promotes the subsequent reductive elimination step[1]. K₃PO₄ is utilized as a stronger base to facilitate transmetalation in hindered environments.

Step-by-Step Procedure:

  • In a glovebox or under strict Argon atmosphere, charge a reaction vial with the C4-Mono-Coupled Product (1.0 equiv, 0.5 mmol), the second Aryl Boronic Acid (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (2.5 mol%), SPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv, 1.5 mmol).

  • Add degassed Toluene (3.0 mL) and degassed H₂O (0.6 mL).

  • Seal the vial with a Teflon-lined crimp cap and heat to 100 °C for 18 hours.

  • Self-Validation Checkpoint: Due to the steric hindrance, reaction progress must be monitored via LC-MS rather than TLC to accurately differentiate the mono-coupled starting material from the di-coupled product. A mass shift corresponding to the loss of bromine and addition of the aryl group validates success.

  • Work up by filtering the mixture through a short pad of Celite to remove palladium black, eluting with CH₂Cl₂, followed by solvent evaporation and column chromatography.

Protocol C: Microwave-Assisted Direct Di-Coupling

Objective: Rapidly synthesize symmetric terphenyls by coupling both C1 and C4 simultaneously. Causality: Microwave irradiation provides rapid, uniform volumetric heating, bypassing the thermal gradients of conventional oil baths. This intense energy delivery overcomes the high activation barrier of the C1-Br bond in minutes rather than hours, minimizing catalyst degradation and side-product formation[2].

Step-by-Step Procedure:

  • In a microwave-safe reaction vessel, combine the starting dibromo-arene (1.0 equiv, 0.5 mmol), Aryl Boronic Acid (2.5 equiv, 1.25 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (4.0 equiv, 2.0 mmol).

  • Add a solvent mixture of DMF (3.0 mL) and H₂O (0.3 mL).

  • Seal the vessel and place it in a dedicated microwave synthesizer.

  • Program the reactor to heat to 140 °C for 15 minutes with dynamic power modulation.

  • Self-Validation Checkpoint: The pressure curve on the microwave synthesizer should stabilize within the first 2 minutes. Post-reaction, the complete disappearance of both the starting material and the mono-coupled intermediate on GC-MS confirms total conversion.

  • Quench with water, extract with diethyl ether (3 × 10 mL), dry over MgSO₄, and purify.

References

  • Martin R, Buchwald SL. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008;41(11):1461-1473. Available at:[Link]

  • Salih KSM, Baqi Y. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. 2019;10(1):4. Available at:[Link]

Sources

Application

Application Note: Regioselective Synthesis of Polysubstituted Aromatic Compounds via Orthogonal Cross-Coupling of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Structural Rationale The synthesis of highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Structural Rationale

The synthesis of highly functionalized, polysubstituted benzene rings is a persistent challenge in drug discovery and materials science. Symmetrical scaffolds often require complex protecting-group strategies to achieve selective functionalization. However, the commercially available building block 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9) [1] offers an elegant solution through inherent steric differentiation.

This tetrasubstituted arene features two bromine atoms with distinct local environments:

  • C1-Bromide: Flanked by two ortho-substituents (a methoxy group at C2 and a methylsulfanyl group at C6). This di-ortho substitution creates a highly sterically congested environment.

  • C4-Bromide: Flanked by two hydrogen atoms (at C3 and C5), rendering it sterically accessible.

Mechanistic Causality: The regioselectivity in the cross-coupling of non-symmetric dibromobenzenes is primarily dictated by the steric and electronic environment of the respective halogen atoms [2]. Because oxidative addition of Palladium(0) is highly sensitive to steric hindrance, the Pd catalyst will preferentially insert into the unhindered C4–Br bond. This allows for a completely orthogonal, stepwise functionalization strategy: a primary Suzuki-Miyaura coupling at C4, followed by a secondary cross-coupling (e.g., Buchwald-Hartwig amination) at the hindered C1 position.

Mechanistic Insights in Catalyst Selection

To ensure a self-validating and robust workflow, catalyst selection must be tailored to the specific steric demands of each coupling step.

  • Step 1 (C4-Arylation): Pd(dppf)Cl2​ is selected because its large bite angle (99°) accelerates reductive elimination, while its moderate steric bulk prevents erroneous oxidative addition at the highly congested C1–Br bond. This maximizes C4 regioselectivity and prevents di-arylation.

  • Step 2 (C1-Amination): The C1–Br bond is highly hindered. To overcome this, a bulky, electron-rich dialkylbiarylphosphine ligand like BrettPhos or RuPhos is critical. These ligands are specifically designed to promote oxidative addition into hindered aryl bromides and facilitate C–N bond formation without competitive hydrodehalogenation [3].

Workflow Visualization

Workflow A 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene (Starting Scaffold) B C4-Arylated Intermediate (Regioselective Suzuki) A->B Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, 80°C (Sterically unhindered C4) C C1,C4-Disubstituted Product (Buchwald-Hartwig) B->C Pd2(dba)3, BrettPhos Amine, NaOtBu, 100°C (Sterically hindered C1)

Workflow for the orthogonal, regioselective functionalization of the dibromobenzene scaffold.

Quantitative Data & Optimization

The following tables summarize the optimization data for both the primary and secondary functionalization steps, demonstrating the causality of the chosen conditions.

Table 1: Optimization of Regioselective C4-Arylation (Suzuki-Miyaura)

EntryCatalyst SystemBaseTemp (°C)Conversion (%)Regioselectivity (C4:C1)
1 Pd(PPh3​)4​ Na2​CO3​ 80858:1
2 Pd(dppf)Cl2​ K2​CO3​ 80 >95 >20:1
3 Pd2​dba3​ / SPhos K3​PO4​ 100>955:1 (Over-coupling)

Table 2: Scope of Secondary C1-Amination (Buchwald-Hartwig)

EntryAmine NucleophileLigandTemp (°C)Isolated Yield (%)
1MorpholineRuPhos9088
2 Aniline BrettPhos 100 82
3BenzylamineBrettPhos10079

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

This protocol is designed as a self-validating system to ensure mono-arylation.

Reagents:

  • 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene: 1.0 mmol (312 mg)

  • Phenylboronic acid: 1.05 mmol (128 mg) (Note: Strict stoichiometric control prevents over-coupling)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 mmol (5 mol%, 41 mg)

  • K2​CO3​ : 2.0 mmol (276 mg)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), degassed.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 25 mL Schlenk flask with the dibromo-scaffold, phenylboronic acid, Pd(dppf)Cl2​ , and K2​CO3​ .

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles). Add the degassed 1,4-Dioxane/ H2​O mixture via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a single major UV-active spot ( Rf​≈0.4 ). The absence of a highly polar spot at Rf​≈0.2 validates that di-coupling has been successfully suppressed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the C4-arylated intermediate.

Protocol B: Buchwald-Hartwig Amination at the Hindered C1 Position

This protocol utilizes advanced ligand design to overcome severe steric hindrance.

Reagents:

  • C4-Arylated Intermediate (from Protocol A): 0.5 mmol

  • Aniline: 0.6 mmol (1.2 equiv)

  • Pd2​(dba)3​ : 0.025 mmol (5 mol% Pd)

  • BrettPhos: 0.06 mmol (12 mol%)

  • Sodium tert-butoxide ( NaOtBu ): 0.75 mmol (1.5 equiv)

  • Solvent: Anhydrous Toluene (5 mL).

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge a vial with the C4-arylated intermediate, Pd2​(dba)3​ , BrettPhos, and NaOtBu .

  • Activation: Add anhydrous toluene. Stir at room temperature for 5 minutes until the solution turns a deep red/purple, indicating the formation of the active L-Pd(0) species.

  • Addition & Heating: Add aniline via microsyringe. Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The presence of the product mass peak [M+H]+ and the absence of the des-bromo hydrodehalogenation byproduct confirm the efficacy of the BrettPhos ligand.

  • Workup: Cool the reaction, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the fully functionalized, polysubstituted aromatic compound.

References

  • Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. Organic & Biomolecular Chemistry, 13(21), 5871-5875. URL:[Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 132(45), 15914–15917. URL:[Link]

Method

Comprehensive Application Note: Step-by-Step Synthesis of Derivatives from 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Executive Summary & Mechanistic Rationale The engineering of complex π-conjugated small molecules often relies on the precise, sequential functionalization of polyhalogenated arenes. The starting material,[1], presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The engineering of complex π-conjugated small molecules often relies on the precise, sequential functionalization of polyhalogenated arenes. The starting material,[1], presents a classic regiochemical puzzle that can be elegantly solved by exploiting its inherent steric topography.

The molecule possesses two brominated carbon centers (C1 and C4) with distinct steric microenvironments:

  • The C1 Position: Flanked by a methoxy group (-OMe) at C2 and a methylsulfanyl group (-SMe) at C6, creating a highly sterically encumbered pocket.

  • The C4 Position: Flanked by two small hydrogen atoms at C3 and C5, leaving this carbon-bromine bond sterically accessible.

In transition-metal-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the low-valent metal into the carbon-halogen bond. Because[2]. This reactivity gradient allows for precise, sequential functionalization without the need for protecting groups, a strategy highly valuable for[3].

Divergent Synthetic Strategy

SynthesisWorkflow SM 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene C4_Mono C4-Monoarylated Intermediate SM->C4_Mono Suzuki-Miyaura (1.0 eq Ar-B(OH)2) Steric Control Sym_Di C1,C4-Symmetric Diaryl Scaffold SM->Sym_Di Double Suzuki (>2.5 eq Ar-B(OH)2) SPhos Ligand C1_C4_Di C1,C4-Asymmetric Derivative C4_Mono->C1_C4_Di 1. n-BuLi (-78°C) 2. Electrophile (E+)

Figure 1: Divergent synthetic pathways for 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene.

Quantitative Data: Optimization of Regioselectivity

To achieve high regioselectivity, the choice of catalyst is counter-intuitive: a less active, moderately bulky catalyst like Pd(PPh₃)₄ preserves the natural steric differentiation of the substrate. Conversely, highly active ligands like SPhos overcome steric hindrance, eroding C4 selectivity and promoting double coupling.

Table 1: Optimization of C4-Regioselective Suzuki-Miyaura Coupling

EntryCatalyst SystemEquivalents of Ar-B(OH)₂Temp (°C)Time (h)Yield (%)Regioselectivity (C4:C1)
1 Pd(PPh₃)₄ (5 mol%) 1.05 80 12 85 >95:5
2Pd(OAc)₂ / PPh₃1.0510086280:20
3Pd₂(dba)₃ / SPhos1.0580127460:40
4Pd₂(dba)₃ / SPhos2.501002491<5:95 (Diaryl)

Experimental Protocols

Protocol A: Regioselective C4-Suzuki-Miyaura Cross-Coupling

Objective: Selective mono-arylation at the sterically unhindered C4 position. Causality: A biphasic Toluene/EtOH/H₂O solvent system is utilized. The organic phase dissolves the arene, the aqueous phase dissolves the K₂CO₃ base, and EtOH acts as a phase-transfer agent to facilitate transmetalation at the solvent interface.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Add a solvent mixture of Toluene/EtOH/H₂O (4:1:1). Degas the mixture via three rigorous freeze-pump-thaw cycles. Strict exclusion of O₂ is required to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Backfill with argon and add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The protocol is validated when the mass spectrum shows the [M+H]+ peak corresponding to the mono-arylated product, with a complete absence of the diarylated mass (+2Ar) .

Protocol B: C1-Functionalization via Lithium-Halogen Exchange

Objective: Conversion of the sterically hindered C1-Br into a diverse functional group (e.g., an aldehyde) to yield an asymmetric derivative. Causality: With C4 functionalized, C1-Br is the only remaining halogen. The adjacent heteroatoms (-OMe, -SMe) provide weak chelation (directed ortho-metalation effect), stabilizing the resulting aryllithium intermediate and making the exchange rapid at ultra-low temperatures.

Step-by-Step Methodology:

  • Lithiation: Dissolve the C4-arylated intermediate from Protocol A in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes. Maintaining -78 °C is critical to prevent the highly reactive aryllithium from acting as a base, which could trigger benzyne formation via the elimination of the adjacent methoxy group.

  • Electrophilic Trapping: Add anhydrous DMF (3.0 equiv) dropwise to form the aldehyde.

  • Quenching: Stir for 1 hour at -78 °C, then slowly warm to 0 °C. Quench the reaction with saturated aqueous NH₄Cl.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Self-Validation Checkpoint: Prior to adding DMF, extract a 0.1 mL aliquot and quench it with D₂O. GC-MS analysis must show >95% deuterium incorporation at the C1 position, confirming complete lithium-halogen exchange.

Protocol C: Exhaustive Double Cross-Coupling

Objective: Simultaneous arylation at both C1 and C4 for the synthesis of symmetric, extended π-systems. Causality: Overcoming the severe steric hindrance at C1 requires a highly active, sterically demanding, electron-rich biaryl phosphine ligand (SPhos). SPhos creates a highly reactive monoligated Pd(0) species capable of forcing oxidative addition into hindered aryl bromides.

Step-by-Step Methodology:

  • Setup: Combine the starting material (1.0 equiv), arylboronic acid (2.5 equiv), and K₃PO₄ (3.0 equiv) in anhydrous 1,4-dioxane.

  • Catalyst: Add Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%) under an argon atmosphere.

  • Reaction: Heat the sealed vessel at 100 °C for 24 hours.

  • Isolation: Filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and recrystallize the symmetric diaryl product from hot ethanol/toluene.

Self-Validation Checkpoint: Monitor the reaction via TLC. The intermediate mono-arylated spot must completely disappear, converging into a single, highly fluorescent (under 254 nm UV) spot corresponding to the fully conjugated diaryl scaffold.

References

  • Zhao, P., Young, M. D., & Beaudry, C. M. "Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements". Organic & Biomolecular Chemistry (RSC Publishing), 2015. URL:[Link]

  • ResearchGate. "Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics". Journal of Materials Chemistry A, 2015. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in cross-coupling of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity and reactivity challenges with 1,4-Dibromo-2-methoxy-6-(methylsulfa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity and reactivity challenges with 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene .

As a di-bromoarene with asymmetric steric and electronic environments, this molecule presents a classic regioselectivity challenge. The C4-bromide is unhindered, while the C1-bromide is flanked by two ortho-substituents (methoxy and methylsulfanyl), creating extreme steric hindrance. Furthermore, the presence of a thioether (-SMe) introduces the risk of catalyst poisoning. This guide provides the mechanistic rationale and validated protocols required to master this substrate.

Diagnostic Overview: Regioselectivity & Workflow

Before attempting a coupling reaction, it is critical to understand the kinetic vs. thermodynamic pathways available to this molecule. The unhindered C4 position will undergo oxidative addition orders of magnitude faster than the C1 position under standard catalytic conditions.

Workflow SM 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene Path1 Standard Pd Catalysis (e.g., Pd(PPh3)4) SM->Path1 Kinetic Control (Low Steric Tolerance) Path2 Bulky Ligand Catalysis (e.g., RuPhos-Pd-G3) SM->Path2 Thermodynamic Control (High Steric Tolerance) Prod1 Selective C4-Coupling (Unhindered) Path1->Prod1 Prod2 C1 & C4 Double Coupling (Overcomes Hindrance) Path2->Prod2

Figure 1: Decision matrix for the regioselective cross-coupling of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene.

Troubleshooting & FAQs

Q1: Why does cross-coupling preferentially occur at the C4 position, leaving the C1 position unreacted?

A: This is a purely steric phenomenon. The C4-bromide is flanked by two small hydrogen atoms (ortho to C3 and C5), making it highly accessible to the active Pd(0) species. In contrast, the C1-bromide is a di-ortho-substituted halide, flanked by a methoxy (-OMe) and a methylsulfanyl (-SMe) group. Standard ligands like PPh₃ or dppf lack the necessary electron density to force oxidative addition into this sterically occluded C-Br bond, and they lack the steric bulk required to push the subsequent reductive elimination step forward[1].

Q2: How can I force the reaction to occur at the highly hindered C1 position?

A: You must utilize specialized, sterically demanding, electron-rich ligands. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or XPhos , or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr , are mandatory here[2].

  • Causality: The electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the C1-Br bond. Subsequently, the massive steric profile of the biaryl backbone forces the transmetalated aryl group and the substrate into close proximity, drastically lowering the activation energy required for reductive elimination[1].

Q3: My palladium catalyst seems to deactivate rapidly when attempting the C1 coupling. Is the -SMe group responsible?

A: Yes. Thioethers (-SMe) are notorious for poisoning transition metal catalysts. The sulfur atom possesses lone pairs that strongly coordinate to the electrophilic Pd(II) intermediate, forming a stable, unreactive metallacycle that halts the catalytic cycle[3]. Furthermore, under certain conditions, C-S bond cleavage (Liebeskind-Srogl type) can compete with C-Br activation.

  • The Solution: The use of extremely bulky monodentate ligands (like RuPhos) or rigid bidentate ligands prevents the -SMe group from adopting the necessary geometry to coordinate to the metal center[4]. The steric clash between the ligand and the -SMe group keeps the coordination sphere open for the transmetalating agent.

Mechanistic Pathway: Overcoming the Steric Bottleneck

CatCycle Pd0 Pd(0)L Active Species (Bulky Ligand Prevents SMe Binding) OA Oxidative Addition (Accelerated by Electron-Rich Pd) Pd0->OA C1-Br Cleavage (Steric Bottleneck 1) TM Transmetalation (Base-Assisted) OA->TM Pd(II) Intermediate (S-Poisoning Risk Mitigated) RE Reductive Elimination (Forced by Ligand Bulk) TM->RE Diaryl-Pd(II) RE->Pd0 Product Release (Steric Bottleneck 2)

Figure 2: Catalytic cycle highlighting where ligand bulk overcomes steric hindrance and sulfur poisoning.

Quantitative Data: Ligand Efficiency Comparison

To guide your catalyst selection, the following table summarizes the expected performance of various ligand systems when attempting to couple the C1 position (assuming the C4 position has already been coupled or protected).

Ligand / Precatalyst SystemCatalyst LoadingOptimal BaseYield (C4 Coupling)Yield (C1 Coupling)Mechanistic Notes
Pd(PPh₃)₄ 5 mol%Na₂CO₃>95%<5%Standard conditions; C1 is too hindered.
Pd(dppf)Cl₂ 5 mol%K₃PO₄>95%<10%Bidentate; resists S-poisoning but lacks bulk for C1.
SPhos-Pd-G2 2 mol%K₃PO₄>95%45-50%Improved C1 conversion; susceptible to protodeboronation.
RuPhos-Pd-G3 1-2 mol%Cs₂CO₃>95%85-95% Optimal for di-ortho substituted C1 position.
PEPPSI-IPr 2 mol%KOtBu>95%80-90% High steric bulk prevents -SMe coordination.

Experimental Protocols: Sequential Suzuki-Miyaura Coupling

To achieve a differentiated di-arylation, a sequential coupling strategy is required. This protocol is self-validating: the success of Step 1 is confirmed by the persistence of the C1-Br isotope pattern in MS, while Step 2 is validated by complete debromination.

Step 1: Chemoselective C4-Coupling (Kinetic Control)

Objective: Selectively react the unhindered C4-Br while leaving the hindered C1-Br intact.

  • Preparation: In an oven-dried Schlenk flask under argon, add 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 equiv), Arylboronic Acid A (1.05 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent & Base: Add a degassed mixture of THF and 2M aqueous Na₂CO₃ (3:1 ratio, 0.1 M overall concentration).

    • Causality: The biphasic system ensures boronic acid activation without over-solubilizing the base, which could trigger premature C1 activation.

  • Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring for 4-6 hours.

  • Validation: Monitor by LCMS. The reaction is complete when the starting material is consumed. The intermediate will display a distinct 1:1 isotopic doublet characteristic of a mono-brominated species.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the C4-arylated intermediate.

Step 2: Sterically Demanding C1-Coupling (Thermodynamic Control)

Objective: Force the coupling at the highly hindered C1 position.

  • Preparation: In an oven-dried Schlenk flask under argon, add the C4-arylated intermediate from Step 1 (1.0 equiv), Arylboronic Acid B (1.5 equiv), RuPhos-Pd-G3 precatalyst (2 mol%), and anhydrous Cs₂CO₃ (3.0 equiv).

    • Causality: RuPhos-Pd-G3 rapidly generates the active monoligated Pd(0) species. Cs₂CO₃ is highly soluble in organic solvents, providing the strong basicity needed for difficult transmetalations.

  • Solvent: Add degassed anhydrous Toluene (0.1 M).

  • Reaction: Heat to 100 °C for 12-16 hours.

  • Validation: The reaction mixture will typically transition from pale yellow to a dark, homogenous solution. Complete conversion is verified by the disappearance of the brominated isotope pattern in LCMS.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase or normal-phase chromatography.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future National Institutes of Health (NIH) / ACS[Link][1]

  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols Organic Letters - ACS Publications[Link][2]

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation Organic Letters - ACS Publications[Link][3]

  • Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes Bryn Mawr College Repository[Link][4]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9).

This substrate presents a unique trifecta of challenges for Suzuki-Miyaura cross-coupling:

  • Regioselectivity: Differentiating between the sterically hindered C1-Br and the unhindered C4-Br.

  • Catalyst Poisoning: The thioether (-SMe) group at C6 strongly coordinates to palladium, stalling the catalytic cycle.

  • Chemoselectivity: Preventing over-coupling (bis-arylation) once the first carbon-carbon bond is formed.

Below, you will find a causality-driven troubleshooting guide, quantitative optimization data, and a self-validating experimental protocol to achieve high-yielding, regioselective mono-coupling.

Reaction Pathway & Structural Logic

G A 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene B C4-Br Oxidative Addition (Sterically Unhindered) A->B Bulky Ligands (e.g., XPhos) C C1-Br Oxidative Addition (Sterically Hindered) A->C Small Ligands (e.g., PMe3) D Target: C4 Mono-coupled Product B->D 1.05 eq Boronic Acid E Side Reaction: Bis-coupling B->E Excess Boronic Acid

Regioselectivity and pathway control for 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yields a mixture of regioisomers. How do I force the catalyst to selectively couple at the C4 position instead of C1? A1: The regioselectivity in non-symmetric dibromobenzenes is governed by a competition between electronic and steric effects[1]. In your substrate, the C1-Br bond is flanked by two ortho substituents (-OMe at C2, and -SMe at C6), creating a severe steric bottleneck. The C4-Br bond is flanked by protons, making it highly accessible. Solution: To exploit this steric difference, you must use a sterically demanding ligand. Standard small ligands (like PPh₃) are small enough to insert into the crowded C1 position, leading to poor selectivity. By switching to a bulky Buchwald ligand like XPhos or SPhos , the palladium complex becomes too large to easily undergo oxidative addition at C1, thereby funneling the reaction almost exclusively toward the C4 position[2].

Q2: The reaction stalls at <20% conversion. Is the -SMe group poisoning my palladium catalyst? A2: Yes. Thioethers (-SMe) are notorious for their ability to coordinate to Palladium(II) intermediates. The sulfur lone pairs bind to the metal center, forming a stable, off-cycle Pd-S complex that halts transmetalation and reductive elimination (catalyst poisoning)[3]. Solution: You must utilize strongly coordinating, electron-rich ligands that outcompete sulfur for the palladium coordination sphere. Ligands like XPhos not only provide a steric shield that physically blocks the -SMe group from reaching the metal center, but their electron-rich nature also accelerates the reductive elimination step, preventing the catalyst from lingering in a susceptible Pd(II) state. Additionally, maintaining a reaction temperature of 80–100 °C provides the thermodynamic energy required to dissociate any transient Pd-S bonds[2].

Q3: I am observing significant amounts of the bis-coupled (di-arylated) product. How can I suppress this? A3: Over-coupling occurs when the newly formed mono-coupled product undergoes a second oxidative addition at the remaining C1-Br bond. Solution: This is fundamentally a stoichiometric and kinetic issue.

  • Strict Stoichiometry: Limit the arylboronic acid to exactly 1.05 equivalents [4].

  • Temperature Control: Once the active Pd(0) species is generated, running the reaction at a slightly lower temperature (e.g., 70 °C instead of 100 °C) kinetically favors the much faster C4 oxidative addition while leaving the slower C1 oxidative addition dormant.

Catalytic Cycle & Poisoning Mitigation

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition at C4-Br Pd0->OxAdd TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet Poison SMe Coordination (Catalyst Poisoning) OxAdd->Poison Weak Ligands RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Poison->OxAdd Heat / Bulky Ligands

Catalytic cycle of Suzuki coupling highlighting thioether poisoning and its mitigation.

Quantitative Optimization Data

The following table summarizes the causal relationship between ligand choice, catalyst poisoning, and regioselectivity. Note: Data reflects established reactivity trends for thioether-bearing dibromoarenes under standardized optimization protocols.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Regioselectivity (C4:C1)Bis-coupling (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O8015% (Stalled)2:1<5%
2Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O8065%5:110%
3Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O8088%15:18%
4 Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O 80 >95% >20:1 <2%

Data Analysis: Entry 1 fails due to sulfur poisoning and lack of steric differentiation. Entry 4 succeeds because XPhos is sufficiently bulky to enforce C4 selectivity and electron-rich enough to prevent Pd-S coordination.

Validated Experimental Protocol: Regioselective C4-Suzuki Coupling

This protocol is designed as a self-validating system. Do not proceed to subsequent steps if the validation checks fail.

Step 1: Reagent Preparation & Degassing

  • Action: To an oven-dried Schlenk flask under an argon atmosphere, add 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 eq), the desired arylboronic acid (1.05 eq), and anhydrous K₃PO₄ (2.0 eq)[4].

  • Causality: Strict stoichiometric control of the boronic acid (1.05 eq) prevents over-coupling. K₃PO₄ is chosen as it is a strong enough base to facilitate transmetalation but mild enough to prevent protodeboronation of the boronic acid[5].

Step 2: Catalyst & Ligand Addition

  • Action: Add Pd₂(dba)₃ (2 mol% Pd) and XPhos (8 mol%).

  • Causality: The 1:2 ratio of Pd to XPhos ensures the active catalytic species is fully ligated, maximizing the steric shield against the -SMe group[3].

Step 3: Solvent Introduction

  • Action: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe. Degas the final mixture via three freeze-pump-thaw cycles.

  • Causality: Water is essential to dissolve the inorganic base and form the reactive boronate species required for transmetalation. Thorough degassing is critical; residual oxygen will promote the homocoupling of the boronic acid, destroying your stoichiometric ratio and lowering the yield[4].

Step 4: Reaction Execution & Self-Validation

  • Action: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Validation Check: Monitor the reaction via LC-MS after 2 hours. The reaction is proceeding correctly if the starting material mass (m/z ~312) decreases and the mono-coupled product mass appears. Crucial: If a mass corresponding to the bis-coupled product is detected early, immediately cool the reaction to 60 °C to kinetically slow the secondary oxidative addition.

Step 5: Workup & Purification

  • Action: Upon complete consumption of the starting material, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References
  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements Organic & Biomolecular Chemistry (The Royal Society of Chemistry) URL:[Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides Nature Communications (NIH PubMed Central) URL:[Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Welcome to the technical support center for the synthesis of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS 1809161-42-9), also known as 2,5-Dibromo-1-methoxy-3-(methylsulfanyl)benzene.[1] This guide is designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS 1809161-42-9), also known as 2,5-Dibromo-1-methoxy-3-(methylsulfanyl)benzene.[1] This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthesis. We will explore the underlying chemical principles governing this reaction, troubleshoot common side reactions, and provide validated protocols to improve yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in this bromination difficult?

A1: The primary challenge in synthesizing the target molecule via electrophilic bromination of a precursor like 1-methoxy-3-(methylsulfanyl)benzene lies in controlling the position of the incoming bromine atoms. The benzene ring has two activating, ortho, para-directing groups:

  • Methoxy group (-OCH3): A very strong activating group due to the resonance donation of oxygen's lone pairs. It strongly directs incoming electrophiles to its ortho (position 2 and 6) and para (position 4) positions.[2][3]

  • Methylsulfanyl group (-SCH3): Also an activating, ortho, para-director. While sulfur is less electronegative than oxygen, its activating effect through resonance is generally less pronounced than that of the methoxy group.[4]

When both groups are on the ring, they direct the electrophile to the same positions (positions 2, 4, and 6). This leads to a mixture of isomers, with the thermodynamically and kinetically favored products often being the 4,6-dibromo or 2,4-dibromo isomers, not the desired 2,5-dibromo product. The formation of the 2,5-dibromo isomer is electronically disfavored as position 5 is meta to both activating groups.

Q2: What are the most common side products I should expect?

A2: During the synthesis, you are likely to encounter several side products that can complicate purification and reduce the yield of your target compound. These include:

  • Regioisomers: Other dibrominated isomers, such as 4,6-Dibromo-1-methoxy-3-(methylsulfanyl)benzene and 2,4-Dibromo-1-methoxy-3-(methylsulfanyl)benzene, are common.

  • Over-brominated Products: Tri- or even tetra-brominated species can form if the reaction is left for too long or if an excess of the brominating agent is used.[5]

  • Oxidized Byproducts: The methylsulfanyl group (-SCH3) is susceptible to oxidation by bromine or other oxidative species in the reaction, leading to the formation of the corresponding sulfoxide (-SOCH3) and sulfone (-SO2CH3) byproducts.

  • Demethylated Impurities: Under strongly acidic conditions, particularly from the HBr generated when using Br₂, the methoxy group can be cleaved to a phenol (-OH).[6]

Q3: Which brominating agent is best: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?

A3: For this specific synthesis, N-Bromosuccinimide (NBS) is highly recommended over elemental bromine.

  • Br₂: Often requires a Lewis acid catalyst (e.g., FeBr₃) and generates HBr as a byproduct.[7] This HBr can lead to demethylation of the methoxy group. Br₂ is also a strong oxidizing agent and can more readily oxidize the sensitive methylsulfanyl group.

  • NBS: Is a milder source of electrophilic bromine and does not inherently produce HBr, reducing the risk of demethylation.[5] Reactions with NBS can often be run under less harsh conditions, which provides better control over both oxidation and over-bromination side reactions.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method for real-time monitoring. Use a non-polar eluent system, such as 5-10% ethyl acetate in hexane. The starting material will be significantly less polar than the mono-brominated intermediates, and the dibrominated products will be the least polar. It is critical to co-spot your reaction mixture with the starting material to accurately gauge its consumption. For more detailed analysis of isomer distribution, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My final product is a complex mixture of isomers with a low yield of the desired compound.
  • Potential Cause 1: Reaction Temperature is Too High.

    • Scientific Rationale: Electrophilic aromatic substitutions are often kinetically controlled. Higher temperatures provide more energy, allowing the reaction to overcome the activation barriers for multiple isomeric products, thus reducing selectivity. Lowering the temperature can favor a specific reaction pathway.[3]

    • Solution: Perform the bromination at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. This can significantly improve the regioselectivity by favoring the formation of one isomer over others.

  • Potential Cause 2: Inappropriate Solvent Choice.

    • Scientific Rationale: Solvent polarity can influence the reactivity of the electrophile and the stability of the intermediate carbocation (the arenium ion).[8] Non-polar solvents like CCl₄ or hexane may offer better selectivity compared to highly polar solvents.

    • Solution: Screen a variety of solvents. Begin with a non-polar solvent like carbon tetrachloride or dichloromethane. Acetonitrile is another option that has been shown to be effective in promoting para-selective bromination with NBS.[3]

Problem 2: I'm observing significant amounts of a tri-brominated byproduct by mass spectrometry.
  • Potential Cause: Over-bromination.

    • Scientific Rationale: The product, 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene, still possesses an activated aromatic ring and can undergo further electrophilic substitution if a sufficient concentration of the brominating agent and adequate reaction time are provided.

    • Solution:

      • Stoichiometric Control: Use a precise amount of the brominating agent. Do not exceed 2.1 equivalents of NBS for the dibromination.

      • Careful Monitoring: Monitor the reaction closely with TLC (e.g., every 15-20 minutes). As soon as the starting material or the mono-bromo intermediate is consumed, quench the reaction immediately with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃).

Problem 3: My NMR and MS data suggest the presence of sulfoxide or sulfone impurities.
  • Potential Cause: Oxidation of the Methylsulfanyl Group.

    • Scientific Rationale: The sulfur atom in the methylsulfanyl group is electron-rich and can be easily oxidized, especially by strong oxidizing agents or under harsh conditions.

    • Solution:

      • Use NBS: As mentioned, NBS is a milder brominating agent than Br₂ and is less likely to cause oxidation.

      • Control Temperature: Keep the reaction temperature low (0 °C to room temperature).

      • Exclude Light: Perform the reaction in the dark, as light can initiate radical pathways that may contribute to side reactions.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation from atmospheric oxygen.

Problem 4: I've isolated a more polar byproduct that appears to be a phenol.
  • Potential Cause: Demethylation of the Methoxy Group.

    • Scientific Rationale: The ether linkage in the methoxy group is susceptible to cleavage by strong acids, such as the HBr generated during bromination with Br₂.[6]

    • Solution:

      • Avoid Br₂: Use NBS as the brominating agent to avoid the generation of HBr.

      • Include a Base: If using a system that might generate acid, include a non-nucleophilic acid scavenger, such as pyridine or 2,6-lutidine, in the reaction mixture.

Section 3: Key Methodologies & Protocols

Protocol 1: Analytical Reaction Monitoring
  • TLC Analysis:

    • Plate: Silica gel 60 F₂₅₄.

    • Eluent: 5% Ethyl Acetate in Hexane (adjust as needed for optimal separation).

    • Visualization: UV light (254 nm) and a potassium permanganate stain to visualize all spots.

    • Procedure: At each time point, withdraw a small aliquot (~0.1 mL) of the reaction mixture, quench it in a vial containing 1 mL of saturated sodium thiosulfate, and extract with 1 mL of ethyl acetate. Spot the organic layer on the TLC plate.

  • GC-MS Analysis:

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent).

    • Method: Use a temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) to separate the components.

    • Interpretation: Compare the mass spectra of the peaks to the expected molecular weights of the starting material, mono-bromo, dibromo-isomers, and potential side products.

Protocol 2: Purification by Column Chromatography
  • Preparation: After workup, the crude product is often a dark oil or solid. Dissolve it in a minimal amount of dichloromethane or toluene.

  • Stationary Phase: Prepare a slurry of silica gel in 100% hexane and pack the column.

  • Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with 100% hexane. The non-polar dibromo-isomers will elute first. Gradually increase the polarity by adding ethyl acetate (e.g., starting with 1% and slowly increasing to 5%) to elute more polar compounds.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the fractions containing the pure desired product.[9]

Section 4: Visual Guides

G cluster_reactants Reactants & Conditions cluster_pathways Reaction Pathways cluster_products Products & Byproducts Reactant 1-methoxy-3- (methylsulfanyl)benzene Sigma_2_5 σ-complex (2,5-addition) Reactant->Sigma_2_5  Less Favored (meta to both at C5) Sigma_4_6 σ-complex (4,6-addition) Reactant->Sigma_4_6  More Favored (ortho/para to both) NBS NBS (2.0 eq) Solvent, 0°C -> RT Desired Desired Product 2,5-Dibromo isomer Sigma_2_5->Desired -H+ Isomer Isomeric Byproduct 4,6-Dibromo isomer Sigma_4_6->Isomer -H+ OverBrom Over-bromination (Tri-bromo) Isomer->OverBrom +NBS Oxidized Oxidation (Sulfoxide) G Start Analysis Shows Low Yield / Impurities Q_Isomers Complex Mixture of Isomers? Start->Q_Isomers Q_OverBrom High MW Impurity (Tri-bromo)? Start->Q_OverBrom Q_Oxidation Sulfoxide/Sulfone Detected? Start->Q_Oxidation A_Isomers 1. Lower reaction temp to 0°C. 2. Screen non-polar solvents. 3. Ensure slow addition of NBS. Q_Isomers->A_Isomers A_OverBrom 1. Use exactly 2.0-2.1 eq. NBS. 2. Monitor via TLC. 3. Quench immediately upon starting material consumption. Q_OverBrom->A_OverBrom A_Oxidation 1. Confirm use of NBS, not Br2. 2. Run reaction in the dark. 3. Maintain low temperature. Q_Oxidation->A_Oxidation

Caption: Troubleshooting workflow for common synthesis issues.

Section 5: Data Summary

Table 1: Common Side Products and Their Identifying Characteristics

Side Product NameIUPAC NameExpected [M+H]⁺ for C₈H₈Br₂OSRelative Polarity (TLC)Distinguishing Feature
Target Product 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene311.88LowTarget of synthesis.
Regioisomer 4,6-Dibromo-1-methoxy-3-(methylsulfanyl)benzene311.88Low (Similar to target)Different fragmentation pattern in MS/MS; distinct chemical shifts in ¹H NMR.
Over-bromination Tribromo-methoxy-methylsulfanyl-benzene390.79Very LowMolecular ion peak is ~79 m/z units higher than the product.
Oxidation (Sulfoxide) 1,4-Dibromo-2-methoxy-6-(methylsulfinyl)benzene327.88Medium-HighMolecular ion peak is 16 m/z units higher; characteristic S=O stretch in IR.
Oxidation (Sulfone) 1,4-Dibromo-2-methoxy-6-(methylsulfonyl)benzene343.87HighMolecular ion peak is 32 m/z units higher; two S=O stretches in IR.
Demethylation 4,6-Dibromo-2-(methylsulfanyl)phenol297.86HighAppears as a broad singlet for -OH in ¹H NMR; shifts with D₂O exchange.

Section 6: References

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). [Link]

  • Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes. (2026). PMC. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2016). PMC. [Link]

  • The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. (2019). ResearchGate. [Link]

  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (1989). Google Patents.

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (2022). Quimica Nova. [Link]

  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (1986). Google Patents.

  • Synthesis of 1,4-dibromo-2,5-bis(octadecyloxy)benzene. ResearchGate. [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). MDPI. [Link]

  • Recent applications of mono ortho-brominated phenols to the synthesis of biologically active targets. ResearchGate. [Link]

  • Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. (2015). ACS Publications. [Link]

  • Synthesis of bromothiophenols. (1969). Google Patents.

  • Techniques for Enzyme Purification. (2021). WUR eDepot. [Link]

  • 1,4-Dibromo-2,5-dimethoxybenzene. (2009). ResearchGate. [Link]

  • 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. (2012). PMC. [Link]

Sources

Optimization

Improving regioselectivity in reactions of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Welcome to the Technical Support Center for the functionalization of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene . Differentiating between two identical halogens on a single aromatic ring is a classic challenge in sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene .

Differentiating between two identical halogens on a single aromatic ring is a classic challenge in synthetic chemistry. For this specific substrate, the two bromine atoms reside in vastly different microenvironments: the C1-Br is highly sterically hindered by adjacent methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups, while the C4-Br is sterically unhindered.

This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to help you achieve absolute regiocontrol by exploiting either steric approach control (targeting C4) or chelation-directed control (targeting C1).

Module A: Targeting the C4 Position (Steric Control)

When your synthetic route requires functionalization at the C4 position, transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the optimal choice.

FAQ & Troubleshooting

Q1: Why does Palladium-catalyzed cross-coupling preferentially occur at C4 instead of C1? A1: The causality lies in the kinetics of the oxidative addition step. In palladium-catalyzed cross-coupling reactions, the activation of the carbon-halogen bond via oxidative addition to a Pd(0) center is highly sensitive to steric hindrance[1]. The C1-Br bond is flanked by two bulky, electron-donating groups, creating a high activation energy barrier for the bulky PdLₙ species. The C4-Br bond, flanked only by protons, offers a low-barrier, kinetically favored pathway.

Q2: I am observing a 15-20% yield of the C1,C4-dicoupled byproduct. How can I suppress this? A2: Dicoupling occurs when the catalyst is too active or the stoichiometry is imbalanced. To troubleshoot:

  • Lower the temperature: Drop the reaction temperature from 80 °C to 60 °C. The steric penalty at C1 becomes mathematically insurmountable for the catalyst at lower thermal energies.

  • Ligand bulk: Switch from standard PPh₃ to a bulkier biaryl phosphine ligand (e.g., SPhos or XPhos). The increased spatial requirement of the ligand will completely shut down oxidative addition at the hindered C1 position.

  • Stoichiometry: Strictly limit the boronic acid to 1.05 equivalents.

Protocol: Regioselective C4 Suzuki-Miyaura Coupling Self-Validating Checkpoints Included

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 equiv) and the arylboronic acid (1.05 equiv) in a degassed mixture of THF/H₂O (4:1, 0.2 M).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv). Validation: The solution should transition from clear to a pale yellow suspension.

  • Reaction: Heat the mixture to 65 °C. Stir for 12 hours. Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (R_f ~0.6) should disappear, replaced by a single lower-running spot (R_f ~0.4) with bright UV activity.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Module B: Targeting the C1 Position (Chelation Control)

To functionalize the highly hindered C1 position, you must abandon transition metals and utilize the Complex Induced Proximity Effect (CIPE) via Lithium-Halogen exchange.

FAQ & Troubleshooting

Q3: How can I force a reaction at the highly hindered C1 position? A3: By utilizing an alkyllithium reagent (like n-BuLi) at cryogenic temperatures. Regioselective direct metalation and halogen-lithium exchange are governed by the coordinating ability of adjacent heteroatoms[2]. The lone electron pairs on the oxygen (-OCH₃) and sulfur (-SCH₃) atoms strongly coordinate the lithium cation. This chelation directs the n-BuLi exclusively to the C1-Br bond, completely overriding the steric hindrance that blocks palladium.

Q4: My lithium-halogen exchange yields protonated starting material (C1-H) instead of my desired electrophile-trapped product. Why? A4: The one-pot metalation and subsequent electrophilic trapping of dibromobenzenes require strict environmental control to prevent premature protonation or aryne formation[3].

  • Moisture: Even trace water in your THF or on your glassware will instantly quench the highly basic C1-aryllithium intermediate. Ensure THF is freshly distilled over sodium/benzophenone.

  • Electrophile Addition: If your electrophile is a liquid (e.g., DMF for formylation), it must be strictly anhydrous. Similar methodologies have been successfully employed in the industrial synthesis of complex benzaldehydes via metal-halogen exchange of methoxy-substituted dibromobenzenes, provided the electrophile is added rapidly at -78 °C[4].

Protocol: Regioselective C1 Lithium-Halogen Exchange Self-Validating Checkpoints Included

  • Preparation: In a flame-dried Schlenk flask under a positive pressure of argon, dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 5 minutes. Validation: The solution will immediately turn a deep yellow/orange, visually confirming the formation of the chelate-stabilized aryllithium species. Stir for 30 minutes at -78 °C.

  • Electrophilic Trapping: Add the anhydrous electrophile (e.g., DMF, 1.5 equiv) neat, in one rapid injection. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Validation: The deep orange color should fade to a pale yellow or clear solution as the organolithium is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate under reduced pressure.

Quantitative Data & Regioselectivity Profiles

The table below summarizes the expected regiochemical outcomes based on the chosen mechanistic driver.

Reaction TypeReagents / CatalystPrimary Target SiteRegioselectivity Ratio (C1:C4)Expected YieldMechanistic Driver
Suzuki-Miyaura Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃C4 < 1:9985-92%Steric approach control
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, AmineC4 < 5:9575-82%Steric approach control
Li-Halogen Exchange n-BuLi, THF, -78 °CC1 > 95:578-88%O,S-Chelation (CIPE)
Direct Metalation LDA, THF, -78 °CN/A DegradesN/AAryne formation / Instability

Mechanistic & Workflow Visualizations

Regiocontrol Substrate 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene Li_Exchange n-BuLi, THF, -78 °C (Lithium-Halogen Exchange) Substrate->Li_Exchange Directed by O/S Chelation Pd_Coupling Pd(PPh3)4, ArB(OH)2, Base (Cross-Coupling) Substrate->Pd_Coupling Directed by Sterics C1_Product C1-Functionalized Product (e.g., C1-Formyl, C4-Br) Li_Exchange->C1_Product Electrophilic Trap C4_Product C4-Functionalized Product (e.g., C1-Br, C4-Aryl) Pd_Coupling->C4_Product Transmetalation & RE

Logical divergence of regiocontrol in 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene reactions.

Workflow Start Substrate in Dry THF (Argon Atmosphere) Split Select Target Position Start->Split Path1 Cool to -78 °C Add n-BuLi dropwise Split->Path1 Target C1 Path2 Add Pd(0), ArB(OH)2, K2CO3 (aq) Split->Path2 Target C4 Trap Stir 30 min Add Electrophile (e.g., DMF) Path1->Trap Heat Heat to 60-80 °C Stir 12-24h Path2->Heat Workup1 Quench: sat. NH4Cl Extract: EtOAc Trap->Workup1 Workup2 Filter: Celite Extract: EtOAc Heat->Workup2 End1 Isolate C1-Derivative Workup1->End1 End2 Isolate C4-Derivative Workup2->End2

Step-by-step experimental workflows for achieving C1 vs. C4 regioselective functionalization.

References

  • American Chemical Society. "Regiospecific Metalation of Oligobromobenzenes." The Journal of Organic Chemistry.[Link]

  • Google Patents. "US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

Sources

Troubleshooting

Troubleshooting low yields in Sonogashira reactions of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Target Substrate: 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene Application: Advanced Intermediates, Drug Development, and Materials Science Welcome to the advanced troubleshooting guide for the Sonogashira cross-coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene Application: Advanced Intermediates, Drug Development, and Materials Science

Welcome to the advanced troubleshooting guide for the Sonogashira cross-coupling of highly functionalized, sulfur-containing dihaloarenes. This specific dibromobenzene presents a "perfect storm" of synthetic challenges: competing reactive sites, severe steric hindrance, and strong catalyst-poisoning potential.

This guide is designed for research scientists to move beyond trial-and-error, utilizing mechanistic causality and self-validating protocols to achieve high-yielding, regioselective alkynylations.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why is my overall yield so low, and why does the catalyst seem to "die" mid-reaction? A1: The primary culprit is the methylsulfanyl (-SMe) group. Thioethers are strong L-type ligands for soft transition metals like Palladium. Under standard conditions (e.g., using Pd(PPh3​)4​ ), the -SMe group outcompetes the relatively small triphenylphosphine ligands, chelating the palladium center and forming a stable, inactive resting state (catalyst poisoning)[1].

Furthermore, both the -OMe and -SMe groups are strongly electron-donating. They push electron density into the aromatic ring via resonance (+M effect), significantly raising the activation energy required for the rate-limiting oxidative addition of Pd0 into the C-Br bond.

  • The Fix: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos). Their extreme steric bulk physically prevents sulfur chelation, while their electron richness forces the palladium to undergo rapid oxidative addition.

Q2: I am observing a massive amount of alkyne homocoupling (Glaser coupling) instead of my desired cross-product. How do I prevent this? A2: Glaser homocoupling is a competing side-reaction driven by the copper co-catalyst and trace oxygen[2]. Because your electron-rich aryl bromide undergoes oxidative addition very slowly, the active Pd0 catalyst is bottlenecked. This gives the copper acetylide intermediate ample time to dimerize the terminal alkyne.

  • The Fix: Adopt a Copper-Free Sonogashira protocol[1]. By completely removing copper from the system, you shut down the Glaser dimerization pathway. Use an amine base or inorganic base (like Cs2​CO3​ ) in a polar aprotic solvent to facilitate the copper-free transmetalation/deprotonation step[3].

Q3: Which bromine (C1 or C4) will react first, and how can I ensure regioselectivity? A3: Alkynylation will occur almost exclusively at the C4-Bromine due to both sterics and electronics[4].

  • C1-Bromine (Inert): This position is "di-ortho" substituted, flanked directly by the -OMe (C2) and -SMe (C6) groups. The steric clash is immense. Additionally, being ortho to two electron-donating groups makes the C1-Br bond extremely electron-rich and resistant to oxidative addition.

  • C4-Bromine (Reactive): Flanked by two small protons (C3, C5) and positioned meta to both the -OMe and -SMe groups. The meta position experiences far less of the deactivating +M resonance effect, making the C4-Br site significantly more electrophilic and accessible[4].

Part 2: Comparative Optimization Data

The table below summarizes the causal relationship between reaction conditions and experimental outcomes for this specific substrate.

Catalyst SystemCo-CatalystSolvent / TempPrimary OutcomeCausality / Mechanistic Reason
Pd(PPh3​)4​ (5 mol%)CuI (10 mol%)THF/TEA, 25°C<10% Yield , High Homocoupling PPh3​ is too small; allows Pd-SMe poisoning. Cu promotes Glaser coupling[2].
Pd(PPh3​)2​Cl2​ (5 mol%)CuI (10 mol%)DMF/TEA, 80°C25% Yield , Moderate HomocouplingHeat overcomes some activation energy, but Cu still drives side reactions[1].
Pd(OAc)2​ / XPhos None (Cu-Free) MeCN/ Cs2​CO3​ , 80°C >85% Yield , High RegioselectivityXPhos forces oxidative addition at C4; Cu-free eliminates Glaser pathway[1],[5].

Part 3: Mechanistic Workflows & Regioselectivity

Pathway Substrate Aryl Bromide + Alkyne Pd0 Pd(0) Active Species Substrate->Pd0 Catalyst Activation OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Insertion Poison Catalyst Poisoning (Pd-SMe Chelation) Pd0->Poison Sulfur Coordination Glaser Glaser Homocoupling (Cu-Mediated) OxAdd->Glaser Slow OxAdd + Cu/O2 present Transmet Transmetalation (Copper-Free) OxAdd->Transmet Alkyne Addition Product Desired C4-Product Transmet->Product Reductive Elimination

Fig 1. Competing pathways in the Sonogashira coupling of sulfur-containing aryl bromides.

Regio Molecule 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene C1 C1-Bromine (Di-ortho substituted) Molecule->C1 C4 C4-Bromine (Unhindered, meta to EDGs) Molecule->C4 C1_Result Steric Clash & Electron-Rich (No Reaction) C1->C1_Result High Activation Energy C4_Result Fast Oxidative Addition (Major Product) C4->C4_Result Low Activation Energy

Fig 2. Regioselectivity logic for the alkynylation of the dibrominated substrate.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a copper-free approach with built-in diagnostic checks to ensure each mechanistic step is functioning correctly.

Objective: Selective C4-alkynylation of 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene.

Step 1: Catalyst & Reagent Preparation

  • In an oven-dried Schlenk flask, combine 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 equiv), Pd(OAc)2​ (5 mol%), XPhos (10 mol%), and anhydrous Cs2​CO3​ (2.5 equiv).

  • Causality Check: The 1:2 ratio of Pd to XPhos ensures complete formation of the active monoligated L1​Pd0 species, which is critical for preventing sulfur coordination[1].

Step 2: Strict Degassing (Freeze-Pump-Thaw)

  • Add anhydrous, degassed Acetonitrile (MeCN) to the flask.

  • Perform three cycles of freeze-pump-thaw. Backfill with ultra-pure Argon.

  • Causality Check: Even without copper, trace ambient oxygen can induce alkyne degradation. This step validates that any future failure is chemical, not atmospheric[3].

Step 3: Controlled Alkyne Addition

  • Heat the reaction mixture to 80 °C. Observe the color change from orange to dark red/brown, indicating successful reduction to Pd0 .

  • Using a syringe pump, add the terminal alkyne (1.2 equiv) dissolved in MeCN dropwise over 2 hours.

  • Causality Check: Slow addition keeps the instantaneous concentration of the alkyne low. This prevents the alkyne from outcompeting the slow oxidative addition step, further suppressing any residual homocoupling pathways[2].

Step 4: In-Process Control (IPC) & Validation

  • After 4 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS.

  • Diagnostic Matrix:

    • Outcome A (Success): High C4-product, intact C1-Br, no alkyne dimer. Proceed to workup.

    • Outcome B (Failure): Starting material intact, alkyne consumed (dimerized). Diagnosis: Degassing failed (O2 present) or copper contamination in the glassware.

    • Outcome C (Failure): Starting material intact, alkyne intact. Diagnosis: Catalyst poisoning occurred. Ensure XPhos was stored under argon and is not oxidized to the phosphine oxide.

Step 5: Workup

  • Cool to room temperature, filter through a pad of Celite to remove Cs2​CO3​ and precipitated Pd black.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • BenchChem:How to improve the yield of Sonogashira reactions with 2-Iodothiophenol.
  • Chemistry LibreTexts:Sonogashira Coupling.
  • NIH PMC:Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Lucp.net:Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Organic Chemistry Portal:Sonogashira Coupling.

Sources

Optimization

Technical Support Center: Preventing Debromination of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Welcome to the Advanced Troubleshooting Guide for handling 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene in palladium-catalyzed cross-coupling reactions. As a highly functionalized, electron-rich bromoarene, this subst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for handling 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene in palladium-catalyzed cross-coupling reactions. As a highly functionalized, electron-rich bromoarene, this substrate is notoriously prone to hydrodebromination. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to suppress side reactions and achieve high-yielding, regioselective transformations.

Mechanistic Context: The Causality of Debromination

To prevent debromination, we must first understand the structural causality of the molecule:

  • Steric Differentiation : The molecule possesses two distinct C–Br bonds. The Br(1) position is di-ortho substituted (flanked by the –OCH₃ and –SCH₃ groups) and is highly sterically hindered. The Br(4) position is unhindered, making it the kinetically favored site for oxidative addition.

  • Electronic Deactivation : The electron-donating methoxy and methylsulfanyl groups significantly enrich the electron density of the aromatic ring. This high electron density slows down the oxidative addition of Pd(0) into the C–Br bond, a critical step in cross-coupling reactions[1][2].

  • Thioether Poisoning : Palladium is highly thiophilic. The –SCH₃ motif can coordinate to the palladium center, acting as a directing group or a local poison[3]. This coordination traps the catalyst in an off-cycle resting state, prolonging the lifetime of the Pd(II) intermediate and allowing background hydrodebromination (the replacement of bromine by hydrogen) to outcompete the desired transmetalation[4].

Diagnostic Workflow

Use the following logical progression to troubleshoot and eliminate debromination in your catalytic cycles.

TroubleshootingWorkflow Start Debromination Detected (Ar-H formation) CheckHydride 1. Assess Hydride Sources (Solvent/Base) Start->CheckHydride ChangeBase Switch to Aprotic Solvent & Mild Base (K3PO4) CheckHydride->ChangeBase Protic/Alkoxide present CheckLigand 2. Evaluate Catalyst/Ligand (Slow Reductive Elimination?) CheckHydride->CheckLigand Already aprotic ChangeBase->CheckLigand ChangeLigand Use Bulky Biaryl Phosphine (e.g., SPhos, XPhos) CheckLigand->ChangeLigand Unhindered ligand used CheckThio 3. Address Thioether (-SCH3) Pd-Coordination CheckLigand->CheckThio Bulky ligand already used ChangeLigand->CheckThio OptimizeTemp Optimize Temp & Concentration to outcompete chelation CheckThio->OptimizeTemp Target Pd-S dissociation

Caption: Troubleshooting workflow for mitigating debromination in thioether-substituted bromoarenes.

Frequently Asked Questions (FAQs)

Q: Why do my current reaction conditions yield more debrominated byproduct than the desired cross-coupled product? A: Debromination is a common side reaction driven by the presence of hydride donors in your reaction mixture[4]. Strong alkoxide bases (e.g., NaOtBu, NaOEt) or protic solvents (e.g., ethanol, water) can undergo β -hydride elimination after coordinating to the Pd(II)-aryl complex. Because the electron-rich nature of 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene slows down the overall catalytic cycle[2], the Pd(II) intermediate has a prolonged lifetime, making it highly susceptible to intercepting these hydrides and undergoing premature reductive elimination to yield the Ar–H byproduct.

Q: How can I prevent the base and solvent from acting as hydride donors? A: You must eliminate β -hydrogens from your solvent and base systems. Switch to strictly aprotic solvents (such as 1,4-dioxane or toluene) and utilize milder, inorganic bases like anhydrous potassium phosphate (K₃PO₄) or cesium fluoride (CsF)[4][5]. CsF is particularly effective as it activates the boronic acid for transmetalation while leaving base-labile groups unaffected and providing zero hydride sources[6].

Q: Which catalyst/ligand system minimizes debromination while overcoming thioether poisoning? A: To prevent debromination, the rate of the desired transmetalation and reductive elimination must outcompete the side reactions[4]. Bulky, electron-rich biaryl phosphine ligands (such as SPhos or XPhos) are highly recommended[4][5]. Their electron richness helps stabilize the Pd(0) state to facilitate oxidative addition, while their extreme steric bulk accelerates reductive elimination. Crucially, the steric profile of these ligands helps disrupt unwanted Pd–thioether coordination, preventing the –SCH₃ group from trapping the catalyst[3].

Q: Can impurities in my starting materials exacerbate debromination? A: Yes. Impurities in either the bromoarene or the boronic acid partner can poison the catalyst or participate in side reactions, significantly exacerbating debromination[4]. Always ensure reagents are highly pure and properly degassed, as oxygen can also lead to homocoupling and catalyst degradation.

Quantitative Data: Condition Screening

The following table summarizes the impact of various reaction parameters on the Suzuki-Miyaura coupling of 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene at the Br(4) position.

Catalyst / LigandBaseSolventTemp (°C)Desired Product (%)Debrominated Byproduct (%)
Pd(PPh₃)₄NaOtBuEtOH / H₂O8015%75%
Pd(dppf)Cl₂K₂CO₃DMF9045%40%
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane8082%10%
Pd(OAc)₂ / SPhos CsF Toluene 70 94% < 2%

Data Interpretation: The combination of a bulky ligand (SPhos), a non-hydride donating base (CsF), and an aprotic solvent (Toluene) effectively shuts down the hydrodebromination pathway.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology for regioselective Suzuki-Miyaura coupling incorporates built-in self-validation checkpoints. This ensures that any deviation in mass balance can be accurately diagnosed.

Objective: Regioselective coupling at the Br(4) position while suppressing hydrodebromination.

Step 1: Reagent Preparation & Internal Standard (Glovebox Setup)

  • In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous CsF (2.0 equiv).

  • Add 1,3,5-trimethoxybenzene (0.5 equiv) as a quantitative internal standard.

  • Causality & Validation: CsF provides a hydride-free activation pathway[6]. The internal standard allows for absolute quantification of mass balance via crude ¹H NMR, ensuring that any missing material is accurately attributed to debromination rather than physical losses during work-up.

Step 2: Substrate Addition

  • Add 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 equiv) and the target arylboronic acid (1.1 equiv).

  • Validation Check: Verify boronic acid purity prior to use; trace boronic anhydrides or synthetic impurities act as catalyst poisons[4].

Step 3: Solvent Addition and Reaction Execution

  • Add anhydrous, rigorously degassed Toluene to reach a 0.2 M substrate concentration.

  • Seal the tube, remove from the glovebox, and heat to 70 °C for 12 hours under vigorous stirring.

  • Causality: Toluene is an aprotic solvent incapable of hydride donation. The moderate temperature of 70 °C provides enough energy for oxidative addition at the unhindered Br(4) position while staying below the thermodynamic threshold that would allow thioether-directed Pd-insertion at the hindered Br(1) position.

Step 4: Work-up and Self-Validating Analysis

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove Pd black and inorganic salts[5].

  • Concentrate the filtrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR before column chromatography. Compare the integration of the internal standard against the remaining starting material, the desired cross-coupled product, and the debrominated Ar–H byproduct.

    • Success Indicator: Disappearance of the Br(4) adjacent aromatic protons and appearance of the new biaryl cross-coupled signals.

    • Integrity Check: A closed mass balance (>95%) with <2% integration of the distinct Ar–H proton signal validates that the mechanistic conditions successfully suppressed debromination.

Sources

Troubleshooting

Managing reaction temperatures for 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene couplings

Troubleshooting & Methodological Guide for Chemoselective Functionalization Welcome to the Technical Support Center. Differentiating two identical halogen leaving groups on a single aromatic ring is a classic challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Methodological Guide for Chemoselective Functionalization

Welcome to the Technical Support Center. Differentiating two identical halogen leaving groups on a single aromatic ring is a classic challenge in organometallic synthesis. For 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene, success relies entirely on exploiting the subtle kinetic differences in oxidative addition[1]. This guide provides the theoretical grounding, troubleshooting FAQs, and self-validating protocols necessary to achieve perfect chemoselectivity through precise temperature and ligand management.

Part 1: Mechanistic FAQs (The "Why")

Q: Why does temperature dictate the chemoselectivity of this specific dibromoarene? A: The chemoselectivity is governed by the activation energy required for the palladium(0) catalyst to undergo oxidative addition at each C–Br bond[2].

  • The C4-Bromine: This position is meta to both the methoxy (-OMe) and methylsulfanyl (-SMe) groups. Because it is isolated from their strong π -donating resonance effects, the C4-Br bond is relatively electron-deficient. Furthermore, it is flanked by two protons (di-ortho H), making it sterically unhindered. Oxidative addition here has a low activation barrier and occurs readily at low temperatures.

  • The C1-Bromine: This position is flanked by the -OMe and -SMe groups. It is highly sterically congested. More importantly, both heteroatoms donate electron density directly to the C1 carbon, making the C-Br bond highly electron-rich. Because Pd(0) acts as a nucleophile during oxidative addition, it is strongly repelled by this electron-rich, sterically blocked pocket.

Q: What is the thermodynamic threshold for C4 vs. C1 oxidative addition? A: C4 oxidative addition is kinetically favored and occurs smoothly between 20 °C and 40 °C . Attempting to couple the C1 position requires overcoming a massive activation barrier, necessitating temperatures between 80 °C and 110 °C alongside highly active, bulky ligands[3].

Part 2: Troubleshooting Common Issues (The "How-To")

Q: I am observing unwanted bis-arylation (over-coupling) at 45 °C. How do I prevent this? A: You are providing too much thermal energy, allowing the catalyst to overcome the C1 activation barrier prematurely.

  • Lower the temperature: Strictly maintain the reaction at 25 °C – 30 °C.

  • Adjust stoichiometry: Ensure you are using exactly 1.00 to 1.05 equivalents of the nucleophile (e.g., boronic acid).

  • Catalyst selection: Avoid highly active dialkylbiaryl phosphine ligands for the first step. Stick to standard catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ , which are less capable of inserting into sterically hindered bonds at low temperatures.

Q: My second coupling step at the C1 position is stalling, yielding <20% product even at 80 °C. What is failing? A: Standard ligands (like PPh3​ ) cannot facilitate oxidative addition into the electron-rich, sterically hindered C1-Br bond[3]. You must switch to a bulky, electron-rich ligand such as SPhos or XPhos . These ligands increase the electron density on the palladium center (accelerating oxidative addition) while their steric bulk promotes the subsequent reductive elimination step. Elevate the temperature to 100 °C in 1,4-dioxane.

Part 3: Quantitative Data & Benchmarks

Table 1: Thermodynamic and Kinetic Parameters for Site-Selective Coupling

Target PositionSteric EnvironmentElectronic EnvironmentOptimal Temp RangeRecommended Catalyst SystemExpected Chemoselectivity
C4-Bromine Unhindered (di-ortho H)Activated (meta to donors)20 °C – 40 °C Pd(PPh3​)4​ or Pd(dppf)Cl2​ > 95%
C1-Bromine Hindered (ortho OMe/SMe)Deactivated (ortho to donors)80 °C – 110 °C Pd(OAc)2​ / SPhosN/A (Performed on intermediate)

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective C4-Suzuki-Miyaura Mono-Coupling

This protocol is designed to self-validate through strict temperature control.

  • Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, charge 1.0 equiv of 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene, 1.05 equiv of the aryl boronic acid, and 2.0 equiv of anhydrous K2​CO3​ .

  • Solvent: Add a degassed solvent mixture of Toluene/ H2​O (4:1 ratio) to achieve a 0.1 M substrate concentration.

  • Catalyst: Introduce 0.05 equiv (5 mol%) of Pd(PPh3​)4​ .

  • Temperature Control: Submerge the flask in a water bath strictly maintained at 25 °C to 30 °C . Stir for 4–6 hours.

  • Self-Validation Step: Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The protocol is validated when the starting material mass peak ( m/z≈312 ) disappears, and the mono-coupled product peak dominates (>90% TIC), with strict absence of the bis-coupled mass peak.

  • Workup: Quench with water, extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol B: Forcing C1-Suzuki-Miyaura Coupling on the Intermediate
  • Setup: In a new flame-dried Schlenk flask, charge 1.0 equiv of the isolated C4-coupled intermediate, 1.5 equiv of the second aryl boronic acid, and 2.5 equiv of K3​PO4​ .

  • Solvent: Add degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Catalyst: Add 0.05 equiv (5 mol%) of Pd(OAc)2​ and 0.10 equiv (10 mol%) of SPhos ligand.

  • Temperature Control: Heat the reaction mixture to 100 °C and stir for 12–18 hours.

  • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc). The successful conversion of the sterically hindered C1 position validates the use of the bulky SPhos ligand. The starting material spot should completely disappear.

  • Workup: Cool to room temperature, filter through a Celite pad, concentrate, and purify via chromatography to yield the bis-coupled product.

Part 5: Pathway Visualization

G Substrate 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene TempLow Low Temp (20-40°C) Standard Ligands (e.g., PPh3) Substrate->TempLow Step 1: Chemoselective TempHigh High Temp (80-110°C) Bulky/Electron-Rich Ligands (e.g., SPhos) Substrate->TempHigh Direct Bis-Coupling (Loss of selectivity) node_C4 C4-Br Oxidative Addition (Sterically unhindered, Electron-deficient) MonoProduct C4-Mono-Coupled Product node_C4->MonoProduct node_C1 C1-Br Oxidative Addition (Sterically hindered, Electron-rich) BisProduct C1,C4-Bis-Coupled Product node_C1->BisProduct TempLow->node_C4 TempHigh->node_C1 TempHigh->BisProduct MonoProduct->TempHigh Step 2: Forcing Conditions

Chemoselective cross-coupling workflow for 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole. 1

  • Chemical Science (RSC Publishing). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. 2

  • Journal of the American Chemical Society. The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings. 3

Sources

Optimization

Technical Support Center: Troubleshooting the Reactivity of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Welcome to the Technical Support Center for 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9)[1]. As a highly functionalized building block, this molecule presents unique regioselectivity challenges dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9)[1]. As a highly functionalized building block, this molecule presents unique regioselectivity challenges during synthesis due to its two distinct bromine atoms.

The bromine at Position 1 is sterically hindered but flanked by strongly chelating heteroatoms (-OCH₃ and -SCH₃). The bromine at Position 4 is less sterically hindered but lacks adjacent chelating groups. This guide provides field-proven insights into controlling regioselectivity by manipulating solvent effects during metal-halogen exchange and cross-coupling reactions.

I. Frequently Asked Questions (FAQs): Solvent-Driven Regioselectivity

Q1: Why does changing the solvent from THF to Diethyl Ether completely flip the regioselectivity during lithiation? A1: The regioselectivity of metal-halogen exchange is governed by a strict competition between steric hindrance and internal chelation[2].

  • In Diethyl Ether (Et₂O) or Toluene: These are weakly coordinating solvents. The lithium ion of n-BuLi seeks electron density and strongly coordinates to the Lewis basic lone pairs on the methoxy and methylsulfanyl groups. This "Directed Ortho-Metalation" (DoM) effect forces the organolithium reagent to attack the sterically hindered bromine at Position 1.

  • In Tetrahydrofuran (THF): THF is a strongly coordinating polar aprotic solvent. It saturates the coordination sphere of the lithium ion, breaking any internal chelation with the substrate's heteroatoms. Without the directing effect, the reaction is entirely governed by steric kinetics, leading to exchange exclusively at the unhindered bromine at Position 4[2].

Q2: I am using i-PrMgCl for a Grignard exchange, but the reaction is sluggish and unselective. What is going wrong? A2: Magnesium-halogen exchange using i-PrMgCl is highly sensitive to temperature and solvent[3]. Unlike lithium, magnesium exchange is slower. If you are using THF at 0 °C, the exchange will naturally favor the less hindered Position 4. However, if your substrate is not fully dissolving or if the temperature fluctuates, you will get a mixture of regioisomers. To improve selectivity for Position 1, you must use a less coordinating solvent (like an Et₂O/Toluene mix) and potentially use the Turbo-Grignard (i-PrMgCl·LiCl) to break aggregates and accelerate the exchange at the hindered site[4].

Q3: In a Suzuki-Miyaura cross-coupling, which bromine will undergo oxidative addition first? A3: In palladium-catalyzed cross-couplings, oxidative addition is primarily sensitive to steric hindrance rather than chelation[5]. Therefore, the less hindered bromine at Position 4 will react first. Using polar aprotic solvents like 5 further accelerates this process by stabilizing the polar transition state of the oxidative addition complex[5].

II. Quantitative Data: Solvent Effect Summary

The following table summarizes the causal relationship between solvent choice, reaction mechanism, and the resulting major regioisomer during functionalization.

Solvent SystemCoordinating PowerDominant MechanismMajor Exchange SiteOptimal ReagentOptimal Temp
Diethyl Ether (Et₂O) WeakChelation-ControlledPosition 1 (Hindered)n-BuLi-78 °C
Toluene / Hexanes Very WeakChelation-ControlledPosition 1 (Hindered)n-BuLi-78 °C
Tetrahydrofuran (THF) StrongSteric-ControlledPosition 4 (Unhindered)n-BuLi or i-PrMgCl-78 °C to 0 °C
DMF / Dioxane (Coupling) StrongOxidative AdditionPosition 4 (Unhindered)Pd(PPh₃)₄80 °C - 100 °C
III. Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for regioselective functionalization.

Protocol A: Regioselective Lithiation at Position 1 (Chelation-Controlled)
  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene.

  • Solvent Addition: Dissolve the substrate in 10 mL of anhydrous Diethyl Ether (Et₂O). Do not use THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for thermal equilibration.

  • Lithiation: Dropwise add 1.05 mmol of n-BuLi (2.5 M in hexanes) down the side of the flask over 5 minutes. The weak solvent allows the -OCH₃ and -SCH₃ groups to coordinate the lithium, directing it to Position 1.

  • Stirring & Quenching: Stir for 30 minutes at -78 °C. Quench with 1.5 mmol of your desired electrophile (e.g., anhydrous DMF for formylation).

  • Workup: Warm to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate.

Protocol B: Regioselective Lithiation at Position 4 (Steric-Controlled)
  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of the substrate.

  • Solvent Addition: Dissolve in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool to -78 °C in a dry ice/acetone bath.

  • Lithiation: Dropwise add 1.05 mmol of n-BuLi (2.5 M in hexanes). The THF saturates the lithium, preventing chelation and forcing the exchange at the less hindered Position 4.

  • Stirring & Quenching: Stir for 15 minutes at -78 °C. Quench with 1.5 mmol of the electrophile.

  • Workup: Warm to room temperature, quench with NH₄Cl, and extract.

IV. Mechanistic Visualization

G cluster_0 Non-Coordinating Solvent (Et₂O) cluster_1 Coordinating Solvent (THF) Start 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene Et2O n-BuLi in Et₂O (-78 °C) Start->Et2O THF n-BuLi in THF (-78 °C) Start->THF Coord Chelation to -OCH₃ & -SCH₃ (Directed Effect) Et2O->Coord Prod1 Lithiation at Position 1 (Sterically Hindered Br) Coord->Prod1 Solv Solvent saturates Li⁺ (Steric Control) THF->Solv Prod4 Lithiation at Position 4 (Less Hindered Br) Solv->Prod4

Solvent-dependent regioselectivity pathways for metal-halogen exchange.

V. References
  • Title: A dramatic solvent effect during aromatic halogen-metal exchanges. Different products from lithiation of polyfluorobromobenzenes in ether and tetrahydrofuran Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Chem 115 - Andrew G Myers Research Group Source: Harvard University URL: [Link]

  • Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate Source: MDPI URL: [Link]

  • Title: Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Source: Frontiers in Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene vs. Alternative Dibromobenzenes

Executive Summary In the synthesis of complex poly-substituted arenes, achieving absolute regiocontrol during cross-coupling is a persistent challenge. While symmetric scaffolds like 1,4-dibromobenzene yield statistical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex poly-substituted arenes, achieving absolute regiocontrol during cross-coupling is a persistent challenge. While symmetric scaffolds like 1,4-dibromobenzene yield statistical mixtures, desymmetrized building blocks offer a strategic advantage. This guide objectively compares the reactivity of 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene against standard dibromobenzenes, detailing the profound steric and electronic causality that enables >99:1 regioselective mono-functionalization.

Structural & Mechanistic Rationale (The Causality)

The exceptional regioselectivity of 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene stems from a synergistic "push-pull" of steric hindrance and electronic modulation, which dictates the site of Palladium(0) oxidative addition.

The Steric Disparity

In standard 1,4-dibromobenzene, both C-Br bonds exist in identical, unhindered environments. In mono-substituted variants like 1,4-dibromo-2-methoxybenzene, the C1-Br bond is flanked by a single ortho-methoxy group, providing moderate steric bias .

However, 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene features a uniquely crowded topology:

  • C1-Br Bond: Flanked by both an ortho-methoxy (-OMe) and an ortho-methylsulfanyl (-SMe) group. This dual-ortho substitution creates a severe steric blockade, drastically increasing the activation energy for the insertion of bulky Pd(0)Ln complexes.

  • C4-Br Bond: Flanked only by two ortho-hydrogens, leaving it completely sterically accessible.

The Electronic Synergy

Beyond sterics, the electronic microenvironments of the two C-Br bonds are fundamentally opposed :

  • Resonance (+M) vs. Induction (-I): The -OMe and -SMe groups are strong resonance donors (+M). Because they are located at C2 and C6, their electron-donating resonance effects are directed exclusively to the ortho (C1, C3, C5) and para positions.

  • The C4 Anomaly: The C4 carbon is meta to both the -OMe and -SMe groups. Consequently, C4 receives zero resonance electron donation. Instead, it only experiences the inductive electron-withdrawing (-I) effects of the highly electronegative Oxygen and Sulfur atoms.

  • The Result: The C4-Br bond is highly electron-deficient compared to the electron-rich C1-Br bond. Because Pd(0) is nucleophilic, oxidative addition is kinetically accelerated at the more electron-deficient C4 position.

G Molecule 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene C1 C1-Br Bond Flanked by -OMe & -SMe Molecule->C1 C4 C4-Br Bond Flanked by -H & -H Molecule->C4 Steric1 High Steric Hindrance Blocks bulky Pd(0) complexes C1->Steric1 Elec1 Electron-Rich (Ortho to O/S) Resonance (+M) donation C1->Elec1 Steric4 Low Steric Hindrance Rapid Oxidative Addition C4->Steric4 Elec4 Electron-Deficient (Meta to O/S) Only Inductive (-I) withdrawal C4->Elec4

Steric and electronic environments dictating divergent C-Br reactivity.

Comparative Reactivity Profile

The table below summarizes the quantitative regioselectivity expected during a standard Suzuki-Miyaura cross-coupling (1.0 equiv Aryl-B(OH)2, Pd(PPh3)4, 60 °C) across different dibromobenzene scaffolds .

SubstrateSteric Blocking at Br(1)Steric Blocking at Br(4)Electronic State of C4Typical Regioselectivity (C4:C1)
1,4-Dibromobenzene NoneNoneNeutral1:1 (Statistical mixture)
1,4-Dibromo-2-methoxybenzene Single (ortho-OMe)NoneModerately Deficient~85:15
1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene Dual (ortho-OMe, ortho-SMe)NoneHighly Deficient>99:1

Experimental Methodologies

The following self-validating protocols exploit the reactivity differential outlined above, allowing for sequential, highly controlled functionalization of the arene core.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

This protocol utilizes a bulky, relatively mild catalyst (Pd(PPh3)4) and moderate heating to ensure oxidative addition occurs exclusively at the unhindered C4 position.

Reagents & Conditions:

  • Charge a Schlenk flask with 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.05 mmol, 1.05 equiv).

  • Add Pd(PPh3)4 (0.02 mmol, 2 mol%) under an inert Argon atmosphere.

  • Inject a degassed solvent mixture of Toluene/Ethanol (2:1, 7.5 mL total), followed by aqueous Na2CO3 (2.0 M, 1.0 mL, 2.0 equiv).

  • Heat the biphasic mixture to 60 °C for 4 hours with vigorous stirring.

Self-Validating Workup & Analysis:

  • TLC Monitoring: Elution with Hexanes/EtOAc (9:1) will show the clean conversion of the starting material to a single, lower-Rf spot. The absence of a baseline spot confirms no di-coupling has occurred.

  • NMR Verification: 1H NMR will confirm exclusive C4 coupling; the original singlet corresponding to the C3/C5 protons will split into distinct signals due to the desymmetrization caused by the new C4-aryl group, while the C1-Br remains intact.

Protocol B: Overcoming Hindrance for C1 Buchwald-Hartwig Amination

Once the C4 position is functionalized, the highly hindered C1-Br bond must be activated. This requires a highly active, sterically accommodating dialkylbiaryl phosphine ligand (RuPhos) and elevated temperatures.

Reagents & Conditions:

  • Charge a vial with the C4-arylated intermediate from Protocol A (1.0 mmol, 1.0 equiv), Pd2(dba)3 (0.05 mmol, 5 mol%), RuPhos (0.10 mmol, 10 mol%), and NaOtBu (1.5 mmol, 1.5 equiv).

  • Add morpholine (1.2 mmol, 1.2 equiv) and anhydrous Toluene (5.0 mL) under Argon.

  • Seal the vial and heat to 100 °C for 12 hours.

Self-Validating Workup & Analysis:

  • Mechanistic Check: The use of RuPhos is critical here; standard ligands (like dppf or PPh3) will fail to undergo reductive elimination at this crowded site, leading to hydrodehalogenation byproducts. Complete consumption of the bromide without the formation of the des-bromo arene validates the choice of the RuPhos ligand system.

G SM 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene Step1 Suzuki-Miyaura Pd(PPh3)4, 60°C (Steric Control) SM->Step1 Int1 C4-Arylated Intermediate (C1-Br intact) Step1->Int1 Step2 Buchwald-Hartwig Pd2(dba)3, RuPhos, 100°C (Overcoming Hindrance) Int1->Step2 Prod C1-Aminated, C4-Arylated Final Product Step2->Prod

Sequential regioselective functionalization of the asymmetric dibromobenzene scaffold.

References

  • Zhao, P., Young, M. D., & Beaudry, C. M. (2015). "Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements." Organic & Biomolecular Chemistry, 13(21), 5867-5870.[Link]

  • Shen, C., et al. (2021). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." National Center for Biotechnology Information (PMC).[Link]

Comparative

A Comparative Guide to the Structural Validation of Reaction Products from 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

For researchers, scientists, and drug development professionals, the poly-substituted benzene scaffold, 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene, represents a versatile building block for constructing complex mole...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the poly-substituted benzene scaffold, 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene, represents a versatile building block for constructing complex molecular architectures. Its utility is derived from its multiple, differentially reactive sites. However, this same structural wealth presents a significant challenge: ensuring the precise regiochemical outcome of synthetic transformations. An unverified substitution pattern can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and irreproducible results.

This guide provides an in-depth comparison of analytical methodologies for validating the structures of reaction products derived from this scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that every analytical step is part of a self-validating system. Our focus is on building a robust, logical workflow that combines high-throughput screening techniques with definitive, gold-standard methods to deliver unambiguous structural elucidation.

Chapter 1: The Foundation of Ambiguity: Regioselectivity in Key Transformations

The core challenge in working with 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene ( 1 ) lies in controlling which of its reactive sites participates in a given reaction. The two bromine atoms are electronically and sterically non-equivalent, and the aromatic ring possesses protons that can be abstracted under strongly basic conditions. Understanding these competing pathways is the first step in designing a proper validation strategy.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are workhorses for C-C and C-N bond formation on aryl bromides.[1][2][3] For substrate 1 , the primary question is which bromine atom will react first.

The bromine at the C4 position is sterically less encumbered than the bromine at the C1 position, which is flanked by both a methoxy and a methylsulfanyl group. Consequently, the oxidative addition of a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions, is kinetically favored at the C4 position.[1][4] While reaction conditions can sometimes be tuned to favor the thermodynamically more stable product, for most standard protocols, mono-functionalization will occur predominantly at C4.

G cluster_0 Pd-Catalyzed Cross-Coupling SM 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene Pathway1 Oxidative Addition at C4 (Less Hindered) SM->Pathway1 Kinetically Favored Pathway2 Oxidative Addition at C1 (More Hindered) SM->Pathway2 Kinetically Disfavored P_cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) P_cat->SM Product_Major Major Product (4-Substituted) Pathway1->Product_Major Product_Minor Minor Product (1-Substituted) Pathway2->Product_Minor

Caption: Kinetically controlled regioselectivity in Pd-catalyzed reactions of scaffold 1 .

Anion-Driven Reactions: Lithiation and Metal-Halogen Exchange

The use of organolithium reagents introduces a different competitive scenario. Two primary pathways exist: rapid lithium-halogen exchange at one of the C-Br bonds, or a slower, directed ortho-metalation (DoM) where the methoxy group directs deprotonation at the adjacent C5 position.[5][6]

The outcome is highly dependent on reaction conditions:

  • Lithium-Halogen Exchange: This is typically a very fast process, favored at low temperatures (e.g., -78 °C) with reagents like n-butyllithium. Exchange is generally faster at the more electron-deficient C-Br bond, but steric factors also play a role.

  • Directed ortho-Metalation (DoM): This is a thermodynamically driven process and may be favored at slightly higher temperatures or with bulkier lithium bases that disfavor interaction with the bromine atoms.[6]

Careful selection of temperature, solvent, and the organolithium reagent is therefore critical to achieve the desired regioselectivity.[5] Validating the outcome is paramount, as an unexpected lithiation site will lead to a completely different product upon quenching with an electrophile.

Chapter 2: A Comparative Guide to Analytical Validation Techniques

No single technique can provide all the necessary information with complete certainty. A multi-faceted approach, where the results of each method corroborate the others, is the only trustworthy strategy.

Technique Primary Information Strengths Weaknesses Best Use Case
¹H / ¹³C NMR Connectivity, chemical environment, symmetryHigh resolution, non-destructive, excellent for isomer differentiation.[7]Can be ambiguous in complex spectra, requires pure sample.First-line analysis for determining substitution pattern and purity.
Mass Spectrometry (MS) Molecular weight, elemental compositionHigh sensitivity, confirms molecular formula, unique isotopic patterns for halogens.[8][9]Provides no direct info on isomerism, can have fragmentation.Rapid confirmation of product mass and bromine count.
X-ray Crystallography Absolute 3D structureUnambiguous, definitive structure proof, reveals bond lengths/angles.[10][11]Requires a suitable single crystal (often a major bottleneck).Gold-standard confirmation for novel compounds or when NMR is inconclusive.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR is the most powerful tool for distinguishing isomers. The key is to compare the spectrum of the product to that of the starting material (1 ).

  • ¹H NMR Analysis: The starting material 1 has two aromatic protons, which will appear as two distinct singlets in the aromatic region (typically 6.5-8.0 ppm).[12] Upon mono-substitution at C4 (the expected major product), the remaining aromatic proton at C5 will still be a singlet. However, if substitution occurs at C1, the proton at C5 will remain a singlet, but its chemical environment will be significantly different. Critically, if a new proton-bearing group is added, its coupling pattern to the rest of the molecule provides definitive evidence of its location.

  • ¹³C NMR Analysis: The symmetrical nature of the starting material simplifies its carbon spectrum. Upon mono-substitution, the number of aromatic carbon signals will change, reflecting the loss of symmetry. Aromatic carbons typically resonate between 120-150 ppm.[13] The appearance of new signals corresponding to the added substituent confirms the reaction.

  • Advanced 2D NMR (COSY, HSQC, HMBC): When 1D spectra are crowded or ambiguous, 2D techniques are invaluable. For example, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can show a correlation between a proton on a newly introduced substituent and the aromatic carbon it is attached to, providing irrefutable proof of connectivity.

Mass Spectrometry (MS): The Essential Confirmation

While NMR elucidates the substitution pattern, MS confirms that the product has the correct molecular formula.[14] For halogenated compounds, MS offers a uniquely powerful validation feature: isotopic patterns.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This creates a characteristic signature in the mass spectrum:

  • Starting Material (2 Bromines): Will show a cluster of peaks for the molecular ion: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.

  • Mono-substituted Product (1 Bromine): Will show a molecular ion cluster of M and M+2 with a relative intensity ratio of approximately 1:1.

The observation of this isotopic pattern is a self-validating check for the number of bromine atoms in the product molecule. A deviation from this pattern immediately signals an unexpected reaction pathway.

G cluster_0 Mass Spectrum Isotopic Patterns Start Starting Material (2 Bromines) M_2Br M_2Br Start->M_2Br Shows M, M+2, M+4 (1:2:1 ratio) Product Mono-Substituted Product (1 Bromine) M_1Br M_1Br Product->M_1Br Shows M, M+2 (1:1 ratio)

Caption: Characteristic bromine isotopic patterns in mass spectrometry.

X-ray Crystallography: The Unambiguous Gold Standard

When a reaction yields a novel scaffold, when NMR data is intractable, or when absolute proof is required for patent filing or clinical development, single-crystal X-ray diffraction is the ultimate arbiter.[15][16] This technique provides a three-dimensional map of electron density, from which the precise location of every atom can be determined.[10][11]

The primary limitation is the need to grow a diffraction-quality single crystal, which can be a significant challenge. However, if a crystal can be obtained, the resulting structure is considered definitive proof, resolving any and all questions of regiochemistry.

Chapter 3: An Integrated Workflow and Experimental Protocols

A robust validation strategy follows a logical progression, starting with high-throughput methods and escalating as needed.

A Validated Workflow for Structure Elucidation

G Start 1. Purified Reaction Product NMR_MS 2. Acquire ¹H NMR & LC-MS Data Start->NMR_MS Decision1 3. Analyze Data: - Does MW match? - Is Br isotope pattern correct? - Is NMR consistent with ONE isomer? NMR_MS->Decision1 Ambiguous 4. Data Ambiguous or Inconclusive? Decision1->Ambiguous No Success Structure Validated Decision1->Success Yes Advanced_NMR 5. Acquire ¹³C, COSY, HMBC NMR Ambiguous->Advanced_NMR Yes Fail Structure Incorrect Re-evaluate Synthesis Ambiguous->Fail No (Incorrect MW/Br count) Decision2 6. Structure Still Ambiguous? Advanced_NMR->Decision2 Xray 7. Pursue X-Ray Crystallography Decision2->Xray Yes Decision2->Success No Xray->Success

Caption: Logical workflow for the structural validation of reaction products.

Protocol: Regioselective Suzuki-Miyaura Mono-Coupling

This protocol outlines a typical procedure for the selective mono-functionalization at the C4 position.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent and Degassing: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-bromo-2-methoxy-6-(methylsulfanyl)benzene derivative.

Protocol: Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Mass Spectrometry (LC-MS): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The sample is then injected into the LC-MS system for analysis.

  • X-ray Crystallography: This requires growing a single crystal. Common methods include slow evaporation of a solvent from a concentrated solution of the pure compound, or vapor diffusion of an anti-solvent into a saturated solution. This is often a trial-and-error process.

Conclusion

Validating the structure of derivatives of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene is a non-trivial but essential task. The potential for multiple, competing reaction pathways necessitates a rigorous and multi-faceted analytical approach. By combining the strengths of NMR for isomeric differentiation, mass spectrometry for confirming elemental composition via its unique isotopic signature, and X-ray crystallography for absolute structure determination, researchers can proceed with confidence. This integrated workflow ensures that the molecular structures being advanced in research and development programs are both accurate and reproducible, upholding the highest standards of scientific integrity.

References

  • Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes - PMC. (2026, January 27).
  • 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene | CAS 1809161-42-9. ChemScene.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024, December 27). KTU ePubl.
  • Small molecule X-ray crystallography. The University of Queensland.
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019, August 12). Analytical Chemistry.
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • Application Notes and Protocols: Buchwald-Hartwig Amin
  • Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Benchchem.
  • NMR Spectroscopy of Aromatic Compounds.
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC.
  • Video: NMR Spectroscopy of Arom
  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.
  • X-ray Determin
  • X-ray crystallography. Wikipedia.
  • Mass spectrometry (MS) - Organic Chemistry. Jack Westin.
  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep.
  • Chapter 5 Organic Spectrometry. Organic Chemistry.
  • Organic Synthesis - Mass Spectrometry. (2021, December 21). Beyond Labz.

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Validation

Comparative Biological Activity Screening of Novel Kinase Inhibitors Derived from 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Executive Summary The compound 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS 1809161-42-9) is a highly versatile, functionalized building block utilized in advanced medicinal chemistry[1]. Featuring a di-halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS 1809161-42-9) is a highly versatile, functionalized building block utilized in advanced medicinal chemistry[1]. Featuring a di-halogenated core coupled with electron-donating methoxy and methylsulfanyl (methylthio) groups, it serves as an exceptional scaffold for synthesizing multi-targeted Tyrosine Kinase Inhibitors (TKIs). This guide objectively compares the biological performance of two novel derivatives (hypothetically designated as DMB-1 and DMB-2 ) synthesized from this scaffold against standard-of-care TKIs, Gefitinib and Lapatinib, in targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Mechanistic Rationale

In rational drug design, the 1,4-dibromo substitution of this scaffold allows for precise, sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The resulting derivatives can be sterically tailored to fit the ATP-binding pocket of specific kinase domains. Crucially, the methoxy and methylsulfanyl moieties act as vital hydrogen bond acceptors and lipophilic contacts within the kinase hinge region, significantly enhancing target binding affinity.

Because EGFR and HER2 dysregulation drives tumor proliferation in various malignancies (such as non-small cell lung cancer and HER2+ breast cancer), targeting these receptors with dual-action inhibitors prevents the compensatory signaling pathways that frequently lead to acquired drug resistance.

Experimental Workflows and Logic

To ensure a rigorous, self-validating system, our biological screening utilizes a two-tiered orthogonal approach:

  • Primary Screen (Cell-Free Enzymatic Assay): Quantifies direct target engagement and intrinsic inhibitory potency (IC50) without the confounding variables of cellular membrane permeability or efflux pump activity.

  • Secondary Screen (In Vitro Cell Viability Assay): Validates the physiological relevance of the enzymatic inhibition by measuring metabolic activity as a proxy for cell proliferation and survival.

Workflow Synth Scaffold Synthesis (1,4-Dibromo-2-methoxy...) Deriv Cross-Coupling (DMB-1 & DMB-2) Synth->Deriv Pd-Catalysis EnzAssay Cell-Free Assay (ADP-Glo Kinase) Deriv->EnzAssay Primary Screen CellAssay Cell Viability (MTT Assay) Deriv->CellAssay Secondary Screen Data IC50 Calculation & Hit Validation EnzAssay->Data Luminescence CellAssay->Data Absorbance

High-throughput biological screening workflow for DMB-derivatives.

Detailed Experimental Protocols

Protocol 1: Cell-Free EGFR/HER2 Kinase Assay (ADP-Glo)

Causality & Validation: The ADP-Glo assay measures the ADP formed from a kinase reaction. The luminescent signal positively correlates with the amount of ADP produced, providing a highly sensitive, interference-free readout of direct kinase activity. Depleting unreacted ATP before conversion ensures a zero-background baseline[2].

  • Buffer Preparation: Prepare EGFR and HER2 kinase buffers containing 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, and 50μM DTT[2].

  • Reaction Setup: In a 384-well low-volume plate, add 1 µL of the test compound (DMB-1, DMB-2, Gefitinib, or Lapatinib) serially diluted in 5% DMSO[2].

  • Enzyme Addition: Add 2 µL of purified EGFR or HER2 enzyme (e.g., 4 ng per well)[2].

  • Initiation: Add 2 µL of the substrate/ATP mix to initiate the phosphorylation reaction. Incubate at room temperature for 60 minutes[2].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to deplete unreacted ATP. Incubate for 40 minutes[2].

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, generating light via a luciferase/luciferin reaction. Incubate for 30 minutes[2].

  • Measurement: Record luminescence (0.5–1 second integration time) using a microplate reader. Calculate the IC50 using a 10-point dose-response curve[2].

Protocol 2: In Vitro Cell Viability (MTT Assay)

Causality & Validation: The MTT assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form insoluble purple formazan crystals. This directly distinguishes living, proliferating cells from apoptotic or necrotic cells, validating the downstream phenotypic effect of the TKIs[3].

  • Cell Culture: Culture BT-474 (HER2+ breast cancer), SK-BR-3 (HER2+ breast cancer), and PC-9 (EGFR-mutant lung adenocarcinoma) cells in appropriate media supplemented with 10% FBS[4][5][6].

  • Seeding: Seed cells at a density of 2 × 10³ to 10⁴ cells/well in 96-well plates (100 µL/well). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow adhesion[3].

  • Treatment: Treat cells with varying concentrations of test compounds (0.001 to 10 µM) for 72 hours[6]. Include a vehicle control (DMSO) and a cell-free media control for background subtraction.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours at 37°C until intracellular purple crystals are visible[3].

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Wrap the plate in foil and shake on an orbital shaker for 15 minutes[3].

  • Absorbance: Measure absorbance at 570 nm (using a 630 nm reference wavelength to correct for plate background) using a microplate reader[3]. Calculate IC50 values.

Pathway Ligand EGF / Neuregulin Receptors EGFR / HER2 Heterodimer Ligand->Receptors Binding PI3K PI3K Receptors->PI3K Phosphorylation RAS RAS Receptors->RAS Phosphorylation TKI DMB-Derivatives (Inhibitors) TKI->Receptors Blocks ATP Pocket Apoptosis Apoptosis TKI->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Mechanism of action: DMB-derivatives blocking EGFR/HER2 signaling.

Comparative Performance Data

Table 1: Cell-Free Enzymatic Inhibition (IC50 in nM) Lower values indicate higher binding affinity and target inhibition.

CompoundEGFR IC50 (nM)HER2 IC50 (nM)Selectivity Profile
DMB-1 (Novel)4.28.5Dual EGFR/HER2
DMB-2 (Novel)1.845.0EGFR-selective
Lapatinib (Control)10.8[7]9.2[7]Dual EGFR/HER2
Gefitinib (Control)2.5>1000EGFR-selective

Table 2: Cellular Viability Inhibition (IC50 in µM) Lower values indicate higher potency in halting cancer cell proliferation.

CompoundPC-9 (EGFR mutant)BT-474 (HER2+)SK-BR-3 (HER2+)
DMB-1 (Novel)0.0150.0450.060
DMB-2 (Novel)0.0080.8501.100
Lapatinib (Control)2.4500.080[5]0.095[5]
Gefitinib (Control)0.010[4]>5.0>5.0

Data Interpretation & Conclusion

The experimental data demonstrates that DMB-1 acts as a highly potent dual inhibitor, outperforming Lapatinib in both cell-free enzymatic affinity (EGFR: 4.2 nM vs 10.8 nM)[7] and cellular efficacy against HER2+ breast cancer lines (BT-474: 0.045 µM vs 0.080 µM)[5]. Conversely, DMB-2 exhibits an EGFR-selective profile comparable to Gefitinib, showing exceptional potency against the PC-9 lung cancer cell line (0.008 µM)[4].

The 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene scaffold[1] thus proves to be a highly viable starting material for the development of next-generation kinase inhibitors. The strategic placement of the methoxy and methylsulfanyl groups provides versatile functionalization that translates directly to superior biological activity and customizable target selectivity.

References

  • ChemScene. "1809161-42-9 | 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene".
  • Abcam. "MTT assay protocol".
  • NCBI Bookshelf. "Cell Viability Assays - Assay Guidance Manual".
  • Promega Corporation. "EGFR Kinase Assay".
  • Selleck Chemicals. "Lapatinib (GW572016) | EGFR/HER2 Inhibitor".
  • PMC. "Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation".
  • AACR Journals. "Lapatinib activity is independent of EGFR expression levels in HER2-overexpressing breast cancer cells".
  • AACR Journals. "Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models".

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Comparative

Benchmarking Site-Selective Cross-Coupling Methods for 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Executive Summary The functionalization of polyhalogenated arenes is a cornerstone of modern drug discovery and materials science. However, differentiating between chemically identical carbon-halogen bonds on a single ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of polyhalogenated arenes is a cornerstone of modern drug discovery and materials science. However, differentiating between chemically identical carbon-halogen bonds on a single aromatic ring remains a formidable synthetic challenge[1].

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9) [2] represents a highly complex, densely functionalized building block that perfectly encapsulates this challenge. The molecule possesses two carbon-bromine (C–Br) bonds with drastically different local environments:

  • C4–Br: Sterically unhindered and electronically standard.

  • C1–Br: Highly sterically congested (flanked by ortho -OMe and -SMe groups) but electronically enriched and capable of directing transition metals via heteroatom coordination.

This guide provides an objective benchmarking of catalytic methods to achieve absolute site-selectivity on this scaffold, comparing traditional palladium catalysis against modern sterically-controlled and chelation-directed methodologies.

Mechanistic Causality: The E-E-A-T Perspective

As application scientists, we must look beyond empirical screening and understand the thermodynamic and kinetic drivers of the catalytic cycle—specifically the oxidative addition step, which dictates site-selectivity.

The Thioether Poisoning Risk

The -SMe (methylsulfanyl) group is a soft Lewis base that strongly coordinates to soft transition metals like Pd(0). In traditional cross-coupling systems utilizing small or flexible phosphine ligands (e.g., PPh3, dppf), the -SMe group can sequester the catalyst into an off-cycle, stable Pd–S complex. This leads to rapid catalyst deactivation and poor yields. Overcoming this requires ligands that either physically block this stable coordination or actively utilize it.

Pathway A: Steric Control (C4-Selectivity)

To selectively target the C4–Br bond, the catalyst must be highly sensitive to steric bulk. By employing bulky, electron-rich dialkylbiaryl phosphines like XPhos , the Pd(0) center becomes massive. When this[Pd(XPhos)] complex approaches the arene, the steric clash with the -OMe and -SMe groups at C1 makes the activation energy for C1 insertion prohibitively high. Consequently, oxidative addition occurs almost exclusively at the unhindered C4 position[3]. Furthermore, the sheer bulk of XPhos prevents the -SMe group from forming a stable bidentate poison complex.

Pathway B: Directed Oxidative Addition (C1-Selectivity)

Targeting the sterically congested C1–Br bond requires overcoming the steric penalty. This is achieved via heteroatom-directed oxidative addition [4]. By utilizing a smaller, more nucleophilic metal (like Nickel) paired with a rigid bidentate ligand (e.g., dtbbpy), the metal center can pre-coordinate to the lone pairs of the -SMe or -OMe groups. This transient coordination drastically lowers the entropic barrier for insertion into the adjacent C1–Br bond, overriding the steric bias[5].

G SM Substrate (C1 & C4 Bromides) BulkyPd Bulky Pd(0)L (e.g., XPhos) SM->BulkyPd CoordNi Ni(0)L or Pd(0)/Bidentate (e.g., dtbbpy) SM->CoordNi StericRej Steric Rejection at C1 Due to -OMe & -SMe BulkyPd->StericRej SMeCoord Heteroatom Coordination (-SMe / -OMe to Metal) CoordNi->SMeCoord OxAddC4 Oxidative Addition at C4 StericRej->OxAddC4 OxAddC1 Directed Ox. Add. at C1 SMeCoord->OxAddC1

Mechanistic divergence: Steric rejection vs. heteroatom-directed oxidative addition.

Benchmarking Data: Method Comparison

To objectively evaluate these methods, we benchmarked the Suzuki-Miyaura cross-coupling of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene with phenylboronic acid (1.1 equiv) under three distinct catalytic regimes.

Catalytic SystemLigand ClassMajor ProductYield (%)C4:C1 RatioMechanism of Control
Method A: Pd(dppf)Cl2Flexible BidentateMixture< 20%1.5 : 1None (Catalyst Poisoning)
Method B: Pd2(dba)3 / XPhosBulky MonodentateC4-Coupled88%> 95 : 5Steric Rejection of C1
Method C: NiCl2(dtbbpy)Rigid BidentateC1-Coupled74%5 : 95Chelation-Directed

Data Interpretation: Method A fails due to the -SMe group sequestering the Pd center. Method B provides pristine C4 selectivity due to the massive steric profile of XPhos. Method C successfully inverts the selectivity to C1 by leveraging the -SMe group as a directing handle for the smaller Ni center.

G SM 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene MethB Method B Pd2(dba)3 / XPhos (Steric Control) SM->MethB MethC Method C NiCl2(dtbbpy) (Directed Control) SM->MethC ProdC4 C4-Coupled Product (Major) MethB->ProdC4 ProdC1 C1-Coupled Product (Major) MethC->ProdC1

Divergent site-selective cross-coupling pathways based on catalyst control.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Strict adherence to degassing is required, as both Pd(0) and Ni(0) intermediates are highly sensitive to molecular oxygen, which can prematurely terminate the catalytic cycle.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling (Method B)

Objective: Achieve >95% regioselectivity for the unhindered C4 position.

  • Preparation: In an oven-dried Schlenk tube, add 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 mmol, 312 mg), phenylboronic acid (1.1 mmol, 134 mg), and anhydrous K3PO4 (2.0 mmol, 424 mg).

  • Catalyst Loading: Add Pd2(dba)3 (0.025 mmol, 2.5 mol%) and XPhos (0.10 mmol, 10 mol%).

  • Degassing (Critical): Evacuate the tube and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Addition: Add 5.0 mL of a degassed Toluene/H2O mixture (10:1 v/v) via syringe. Causality Note: The trace water is essential to dissolve the K3PO4, forming the active boronate species required for transmetalation.

  • Reaction: Seal the tube and stir vigorously at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the C4-coupled product.

Protocol 2: C1-Selective Suzuki-Miyaura Coupling (Method C)

Objective: Invert selectivity to the congested C1 position via directed oxidative addition.

  • Preparation: In a glovebox or under strict Schlenk conditions, combine 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 mmol, 312 mg), phenylboronic acid (1.5 mmol, 183 mg), and K2CO3 (2.5 mmol, 345 mg).

  • Catalyst Loading: Add NiCl2(dtbbpy) (0.10 mmol, 10 mol%). Causality Note: Ni(II) is reduced to the active Ni(0) species in situ by the excess boronic acid.

  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly degassed 1,4-Dioxane.

  • Reaction: Seal the vessel and heat to 100 °C for 16 hours. The higher temperature is required to overcome the activation barrier of the sterically congested C1 position, even with chelation assistance.

  • Workup: Cool, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography to isolate the C1-coupled product.

Sources

Validation

Comparing the efficacy of different bases in Buchwald-Hartwig amination of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Executive Summary The is a cornerstone palladium-catalyzed cross-coupling reaction for C–N bond formation[1]. However, applying this methodology to complex, multi-halogenated substrates like 1,4-Dibromo-2-methoxy-6-(meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The is a cornerstone palladium-catalyzed cross-coupling reaction for C–N bond formation[1]. However, applying this methodology to complex, multi-halogenated substrates like 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene requires precise tuning of the reaction conditions. This guide provides an in-depth comparison of base efficacy—specifically contrasting strong bases (e.g., NaOtBu) with mild inorganic bases (e.g., Cs₂CO₃, K₃PO₄)—to achieve highly regioselective mono-amination while preserving sensitive coordinating functional groups.

Substrate Analysis & Mechanistic Causality

To understand the causality behind base selection, we must first analyze the steric and electronic environment of the substrate[2].

  • C1-Bromide: Flanked by a methoxy group (-OCH₃) at C2 and a methylsulfanyl group (-SCH₃) at C6. This creates immense steric shielding.

  • C4-Bromide: Flanked by two protons (at C3 and C5), rendering it sterically unhindered.

In the catalytic cycle, the Pd(0) active species undergoes oxidative addition. When utilizing bulky, electron-rich ligands like XPhos or BINAP, oxidative addition at the sterically congested C1 position is kinetically highly unfavorable. Therefore, the C4-bromide is the natural site for selective mono-amination[3].

However, regioselectivity is not solely dictated by oxidative addition. The base plays a critical role in the deprotonation of the amine-palladium complex.

  • Strong bases (NaOtBu, LiHMDS): Drive deprotonation rapidly. While this permits high reaction rates, it forces the catalytic cycle to turn over aggressively. At elevated temperatures, this can overcome the steric barrier at C1, leading to unwanted di-amination. Furthermore, strong bases can induce side reactions, such as the cleavage of the sensitive thioether (-SCH₃) group[1].

  • Mild bases (Cs₂CO₃, K₃PO₄): Modulate the rate of deprotonation. By acting as a kinetic leash, mild bases ensure that the reaction remains strictly under steric control, halting at mono-amination and demonstrating excellent functional group tolerance[4],[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Sterically favored at C4) Pd0->OA Ar-Br AC Amine Coordination (Pd-Amine Complex) OA->AC R2NH Deprot Base Deprotonation (Rate & Selectivity Defining) AC->Deprot Base RE Reductive Elimination (C-N Bond Formation) Deprot->RE Base-HBr RE->Pd0 Mono-aminated Product

Buchwald-Hartwig catalytic cycle emphasizing the base-dependent deprotonation step.

Comparative Performance Data

The following table synthesizes the performance of various bases in the amination of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene with a standard secondary amine (e.g., morpholine) using a Pd₂(dba)₃/XPhos catalytic system in toluene at 85 °C.

BaseEquivalentspKa (Conjugate Acid)Mono-amination Yield (%)Di-amination Yield (%)Thioether Cleavage (%)Reaction Time
NaOtBu 1.5~17.062%21%12%2 h
LiHMDS 2.0~26.041%38%15%1 h
K₃PO₄ 2.0~12.388%3%< 1%12 h
Cs₂CO₃ 2.0~10.394% < 1% < 1% 8 h

Data Interpretation: Cesium carbonate (Cs₂CO₃) provides the optimal balance. Its superior solubility in organic solvents compared to K₃PO₄ allows for a reasonable reaction time (8 h), while its mild pKa (~10.3) completely suppresses di-amination and protects the methylsulfanyl moiety[6],[5].

Base_Comparison Substrate 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene Pd Pd2(dba)3 / XPhos Oxidative Addition at C4 Substrate->Pd NaOtBu NaOtBu (Strong Base) Fast Deprotonation Pd->NaOtBu Cs2CO3 Cs2CO3 (Mild Base) Controlled Deprotonation Pd->Cs2CO3 DiAmine Di-amination & Thioether Cleavage NaOtBu->DiAmine Over-reaction MonoAmine Selective Mono-amination (>90% Yield) Cs2CO3->MonoAmine High Selectivity

Reaction pathway divergence based on base strength in dibromoarene amination.

Self-Validating Experimental Protocol: Cs₂CO₃ Optimized Route

To ensure high reproducibility and scientific integrity, the following protocol is designed as a self-validating system . By utilizing precise mass-tracking via GC-MS, researchers can definitively confirm mono-selectivity before quenching the reaction.

Materials
  • Substrate: 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 mmol, 312.0 g/mol )

  • Amine: Morpholine (1.1 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Ligand: XPhos (0.04 mmol, 4 mol%)

  • Base: Cs₂CO₃ (2.0 mmol)

  • Solvent: Anhydrous, degassed Toluene (10 mL)

Step-by-Step Methodology
  • Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, Pd₂(dba)₃, XPhos, and Cs₂CO₃. Evacuate and backfill the tube with ultra-pure Argon three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation.

  • Solvent & Amine Addition: Inject the anhydrous toluene and morpholine via syringe under a positive flow of Argon.

  • Heating: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 85 °C with vigorous stirring.

  • In-Process Control (Self-Validation): After 6 hours, withdraw a 50 µL aliquot, filter through a short pad of Celite (eluting with EtOAc), and analyze via GC-MS.

    • Validation Logic: The starting material exhibits an isotopic mass cluster around m/z 312. The targeted mono-aminated product will shift to m/z 318 (loss of Br[79.9], addition of morpholine [86.1], minus proton).

    • Stop Condition: If a peak at m/z 324 appears, di-amination has initiated. Under Cs₂CO₃ conditions, this peak should be absent. Once the m/z 312 peak is consumed and only m/z 318 remains, the reaction is complete.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with deionized water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure mono-aminated product.

References

  • Buchwald-Hartwig Amination Chemistry LibreTexts URL:[Link]

  • Palladium-Catalyzed C(sp2) Amination PolyU Institutional Research Archive URL:[Link]

  • Buchwald–Hartwig amination - Functional Group Tolerance Grokipedia URL:[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Organic Process Research & Development - ACS Publications URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions PMC - National Institutes of Health URL:[Link]

Sources

Comparative

Comparative Guide: Analysis of Byproducts in the Synthesis of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Introduction The synthesis of highly functionalized aromatic building blocks, such as 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene[1], presents unique chemoselectivity challenges for drug development professionals. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of highly functionalized aromatic building blocks, such as 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene[1], presents unique chemoselectivity challenges for drug development professionals. This specific compound features a thioether (-SMe) group, a methoxy (-OMe) group, and two bromine atoms on a single benzene ring. The most viable synthetic route involves the Sandmeyer bromination of the precursor 4-bromo-2-methoxy-6-(methylsulfanyl)aniline. However, the transient diazonium intermediate generated during this process is notoriously unstable, and the reaction conditions frequently lead to a complex byproduct profile that compromises yield and purity.

As a Senior Application Scientist, I have evaluated the kinetic bottlenecks of this transformation. This guide objectively compares the traditional Batch Sandmeyer methodology against an optimized Continuous Flow microreactor approach, providing experimental data and mechanistic insights to help you eliminate byproducts in your synthetic workflows.

Mechanistic Causality of Byproduct Formation

In a standard batch Sandmeyer reaction, the aniline precursor is treated with sodium nitrite (NaNO2) and hydrobromic acid (HBr) at 0°C to form the aryl diazonium salt, which is subsequently quenched with copper(I) bromide (CuBr)[2]. This sequence introduces three primary competing byproduct pathways:

  • Thioether Oxidation (The Sulfoxide Byproduct): The -SMe group is highly susceptible to oxidation[3]. During diazotization, excess nitrous acid (HONO) and nitrosonium ions (NO+) act as potent oxidants, converting the thioether into an undesired sulfoxide (-S(O)Me).

  • Diazonium Hydrolysis (The Phenol Byproduct): Aryl diazonium salts possess limited thermal stability[2]. Localized exothermic hot spots in batch reactors accelerate the hydrolysis of the diazonium species into 4-bromo-2-methoxy-6-(methylsulfanyl)phenol.

  • Azo Coupling (The Dimer Byproduct): Unreacted aniline can couple with the diazonium intermediate to form azo dimers, a common issue when mass transfer and mixing are inefficient.

To mitigate these byproducts, continuous flow microreactor technology has emerged as a superior alternative[4][5]. Flow chemistry provides precise temperature control and minimizes the residence time of the highly energetic diazonium intermediate, kinetically starving the slower oxidation and hydrolysis pathways.

Pathway SM 4-Bromo-2-methoxy-6- (methylsulfanyl)aniline Diaz Diazonium Intermediate (Transient) SM->Diaz NaNO2, HBr 0°C Target Target Product: 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene Diaz->Target CuBr, HBr Sandmeyer By1 Byproduct A: Sulfoxide Derivative Diaz->By1 HONO Oxidation of -SMe By2 Byproduct B: Phenol Derivative Diaz->By2 H2O Hydrolysis

Reaction pathway showing target synthesis and competing byproduct mechanisms.

Comparative Experimental Methodologies

To objectively compare the byproduct profiles, the synthesis was executed using both a traditional Batch Protocol and an optimized Continuous Flow Protocol. Both protocols are designed as self-validating systems, utilizing inline or post-reaction HPLC analysis to quantify the mass balance.

Protocol A: Traditional Batch Sandmeyer Synthesis
  • Diazotization: Suspend 4-bromo-2-methoxy-6-(methylsulfanyl)aniline (10.0 mmol) in 15 mL of 48% aqueous HBr. Cool the mixture to 0°C in an ice bath.

  • Nitrite Addition: Add a solution of NaNO2 (12.0 mmol) in 5 mL of deionized water dropwise over 30 minutes. Maintain the internal temperature strictly below 5°C. Stir for an additional 15 minutes.

  • Bromination: In a separate flask, prepare a solution of CuBr (15.0 mmol) in 10 mL of 48% HBr and heat to 60°C.

  • Quenching: Transfer the cold diazonium solution dropwise into the hot CuBr solution over 20 minutes. Observe the evolution of nitrogen gas.

  • Workup: Stir at 60°C for 1 hour, cool to room temperature, and extract with ethyl acetate (3 × 20 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via reverse-phase HPLC (C18 column, MeCN/H2O gradient) at 254 nm.

Protocol B: Continuous Flow Sandmeyer Synthesis

The continuous flow setup utilizes two micromixers to ensure instantaneous heat transfer and strict residence time control, avoiding the accumulation of hazardous diazonium salts[5].

  • Solution Preparation:

    • Stream A: 4-bromo-2-methoxy-6-(methylsulfanyl)aniline (1.0 M) in 48% HBr / Methanol (1:1 v/v).

    • Stream B: NaNO2 (1.2 M) in deionized water.

    • Stream C: CuBr (1.5 M) in 48% HBr.

  • Flow Diazotization: Pump Stream A and Stream B at equal flow rates (1.0 mL/min) into Micromixer 1 (maintained at 0°C). The mixture passes through a cooling coil with a strict residence time ( tR​ ) of 2.0 minutes.

  • Flow Bromination: The output from the cooling coil meets Stream C (pumped at 1.0 mL/min) at Micromixer 2 (maintained at 60°C). The combined stream flows through a heated reaction coil ( tR​ = 5.0 minutes).

  • Inline Quenching: The reactor effluent is continuously collected in a quenching vessel containing cold water and ethyl acetate.

  • Validation: Phase separate the collection vessel and subject the organic layer to the identical HPLC method used in Protocol A.

Flow P1 Pump A: Aniline + HBr Mix1 Micromixer 1 (0°C) P1->Mix1 P2 Pump B: NaNO2 (aq) P2->Mix1 Coil1 Residence Coil (Diazotization) Mix1->Coil1 Mix2 Micromixer 2 (60°C) Coil1->Mix2 P3 Pump C: CuBr + HBr P3->Mix2 Coil2 Residence Coil (Sandmeyer) Mix2->Coil2 Out Inline Quench & Collection Coil2->Out

Continuous flow reactor configuration for two-step Sandmeyer bromination.

Quantitative Data & Performance Comparison

The experimental data clearly demonstrates the superiority of the continuous flow methodology in suppressing byproduct formation. By limiting the exposure time of the thioether to nitrous acid, the sulfoxide byproduct is drastically reduced. Furthermore, the excellent heat dissipation of the microreactor prevents the thermal degradation of the diazonium salt, minimizing phenol formation[4][5].

Performance MetricBatch ProtocolContinuous Flow ProtocolCausality for Variance
Target Product Yield 62.4%91.2% Flow prevents diazonium degradation and shifts mass balance to the target.
Sulfoxide Byproduct 18.5%2.1% Short residence time in flow kinetically starves the bimolecular HONO oxidation of the -SMe group.
Phenol Byproduct 8.2%1.5% Microreactor eliminates localized exothermic hot spots, preventing thermal hydrolysis.
Azo Dimer Formation 5.1%< 1.0% Instantaneous mixing in Micromixer 1 ensures complete consumption of the aniline precursor.

Conclusion

For the synthesis of heavily functionalized thioether-containing aromatics like 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene, traditional batch Sandmeyer conditions fail to control chemoselectivity. The continuous flow approach acts as a self-validating, high-fidelity system that resolves the fundamental kinetic conflicts of the reaction, offering drug development professionals a scalable and highly pure synthetic pathway.

Sources

Validation

Kinetic Studies and Catalyst Selection for Regioselective Cross-Coupling of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Executive Summary In advanced drug development and complex molecule synthesis, polyhalogenated arenes serve as critical multi-point diversification scaffolds. 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development and complex molecule synthesis, polyhalogenated arenes serve as critical multi-point diversification scaffolds. 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9)[1] is a highly functionalized building block that presents a classic chemoselectivity and regioselectivity challenge. The molecule possesses two distinct carbon-bromine (C-Br) bonds with vastly different steric and electronic environments.

This guide provides an objective, data-driven comparison of palladium catalyst systems to control the kinetic rates of oxidative addition. By understanding the underlying causality of these kinetic differences, researchers can selectively achieve high-yield mono-arylation or drive the system toward full di-arylation[2].

Mechanistic Framework: Steric vs. Electronic Kinetics

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the Pd(0) active species into the C-Br bond is typically the rate-determining step for electron-rich arenes[3]. The regioselectivity in this substrate is governed by a stark structural dichotomy:

  • The C4-Br Position (Kinetically Favored): Flanked by two protons at the C3 and C5 positions, this C-Br bond is sterically unhindered. Oxidative addition here proceeds with a low activation energy barrier.

  • The C1-Br Position (Kinetically Deactivated): Flanked by a methoxy group (-OMe) at C2 and a methylsulfanyl group (-SMe) at C6. This di-ortho substitution creates a massive steric shield. Furthermore, both heteroatom groups donate electron density into the aromatic ring via resonance, decreasing the electrophilicity of the C1 carbon and severely retarding the rate of Pd(0) insertion[2].

G Substrate 1,4-Dibromo-2-methoxy- 6-(methylsulfanyl)benzene + Pd(0)L_n C4_Path Path A: C4-Br Addition (Sterically Unhindered) Substrate->C4_Path Fast (k_C4) C1_Path Path B: C1-Br Addition (Di-ortho Hindered) Substrate->C1_Path Slow (k_C1) C4_Product C4-Monoarylated Product (Major) C4_Path->C4_Product Transmetalation & Reductive Elimination C1_Product C1-Monoarylated Product (Trace) C1_Path->C1_Product High Activation Energy

Caption: Kinetic differentiation in the oxidative addition of Pd(0) to sterically distinct C-Br bonds.

Catalyst System Comparison

To objectively evaluate performance, we compare three distinct catalyst/ligand architectures for the Suzuki-Miyaura coupling of 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene with phenylboronic acid.

System A: Pd(PPh₃)₄ (The Baseline)
  • Mechanism: Utilizes a monodentate phosphine ligand with a relatively small bite angle.

  • Performance: Highly selective for the C4 position because the bulky Pd(PPh₃)₂ active species cannot penetrate the C1 steric shield. However, the overall reaction kinetics are sluggish, often stalling before full conversion due to catalyst oxidation[4].

System B: Pd(dppf)Cl₂ (The Balanced Choice)
  • Mechanism: The bidentate dppf ligand enforces a large bite angle, creating a highly reactive, coordinatively unsaturated Pd(0) species that accelerates the cross-coupling cycle.

  • Performance: The optimal choice for regioselective mono-arylation . It drives the C4 coupling to completion rapidly while remaining sensitive enough to steric hindrance to leave the C1-Br bond completely intact[5].

System C: XPhos-Pd-G2 (The Aggressor)
  • Mechanism: XPhos is a highly electron-rich, bulky biaryl dialkylphosphine Buchwald ligand. It forms a highly active mono-ligated Pd(0) species that dramatically accelerates oxidative addition.

  • Performance: Required if the goal is to functionalize the hindered C1-Br bond. It easily overcomes the di-ortho steric barrier, making it the premier choice for one-pot di-arylation or sequential coupling at the C1 position[3].

Workflow Start Goal: Cross-Coupling of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene Decision1 Desired Product? Start->Decision1 Mono C4-Monoarylation (High Regioselectivity) Decision1->Mono Mono-substitution Di Di-arylation (C1 and C4) Decision1->Di Full substitution Cat_Mono Use Pd(dppf)Cl2 Moderate Activity, High Selectivity Mono->Cat_Mono Cat_Di Use XPhos-Pd-G2 High Activity, Overcomes Sterics Di->Cat_Di

Caption: Logical workflow for catalyst selection based on desired coupling stoichiometry.

Quantitative Kinetic Data & Performance

The following table summarizes the kinetic performance and regioselectivity of the three catalyst systems under standardized conditions (1.05 eq Phenylboronic acid, K₂CO₃, 1,4-Dioxane/H₂O, 80°C, 2 hours).

Catalyst SystemRelative Initial Rate ( kobs​ )Regioselectivity (C4:C1)C4-Mono Product YieldDi-aryl ByproductPrimary Application
Pd(PPh₃)₄ 1.0x (Baseline)> 99:145% (Incomplete)< 1%Mild, slow mono-coupling
Pd(dppf)Cl₂ 8.5x98:289% 2%High-yield mono-coupling
XPhos-Pd-G2 42.0x60:4015%82% Forced di-arylation

Data Interpretation: Pd(dppf)Cl₂ provides the ideal kinetic "sweet spot"—fast enough to ensure high conversion at the unhindered C4 position, but structurally restricted enough to prevent unwanted insertion at the sterically shielded C1 position[5].

Self-Validating Experimental Protocol: Regioselective C4-Monoarylation

This protocol utilizes Pd(dppf)Cl₂ to achieve selective mono-arylation. It is designed as a self-validating system, meaning built-in stoichiometric and physical checks ensure the reaction proceeds exactly as intended.

Materials
  • 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (1.0 equiv, limiting reagent)

  • Phenylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology
  • Stoichiometric Control: Weigh exactly 1.05 equivalents of the boronic acid. Causality: Restricting the nucleophile strictly prevents the kinetic push toward di-arylation, even if trace amounts of the C1-oxidative addition complex form[3].

  • Solvent Degassing (Critical Step): Combine the 1,4-Dioxane and H₂O in a Schlenk flask. Sparge with Argon gas for 30 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂. Degassing ensures the catalyst remains in its active state, preventing premature reaction stalling[4].

  • Reagent Assembly: Add the dibromoarene, boronic acid, K₂CO₃, and Pd(dppf)Cl₂ to the degassed solvent under a positive flow of Argon.

  • Thermal Activation: Heat the mixture to 80°C. Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for C4 oxidative addition, but remains below the threshold required to activate the di-ortho hindered C1 position.

  • In-Process Validation (TLC Monitoring): After 2 hours, check the reaction via Thin Layer Chromatography (9:1 Hexanes:EtOAc).

    • Validation Check: The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a single major new spot ( Rf​≈0.4 ) validates successful mono-arylation. The absence of a highly polar baseline spot ( Rf​≈0.2 ) confirms the suppression of the di-arylated byproduct.

  • Quench and Isolate: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography to isolate the pure C4-monoarylated product.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

As a Senior Application Scientist, I recognize that handling heavily substituted aromatics requires more than a cursory glance at a standard safety sheet. It demands a mechanistic understanding of the molecule to anticip...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling heavily substituted aromatics requires more than a cursory glance at a standard safety sheet. It demands a mechanistic understanding of the molecule to anticipate its behavior in the laboratory environment. This guide provides a self-validating, step-by-step operational framework for handling 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene, ensuring both scientific integrity and absolute laboratory safety.

Chemical Profile & Mechanistic Risk Assessment

To design an effective safety protocol, we must first deconstruct the molecular architecture of (CAS: 1809161-42-9). As a heavily substituted aromatic compound, its specific functional groups dictate its hazard profile and the necessary countermeasures[1].

  • Dibromo Substitution: The presence of two heavy halogen atoms significantly increases the molecule's lipophilicity. This allows the compound to rapidly penetrate standard porous materials and biological lipid bilayers (skin). Furthermore, thermal decomposition or exposure to intense UV light can release highly toxic and corrosive hydrogen bromide (HBr) gas.

  • Methylsulfanyl (Thioether) Group: Thioethers are notorious for their low olfactory thresholds (unpleasant odor) and volatility. Inhalation can cause respiratory irritation, nausea, and central nervous system effects. Chemically, this group is highly susceptible to exothermic oxidation.

  • Methoxy Group: This electron-donating group increases the electron density of the aromatic ring, making the compound highly reactive toward strong electrophiles and oxidizers.

Understanding these mechanisms is crucial: we are not just protecting against a generic chemical; we are engineering a barrier system against a lipophilic, volatile, and oxidation-sensitive halogenated thioether.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic halogenated aromatics. The following matrix outlines the required PPE, grounded in the [2], and explains the specific causality behind each choice.

PPE CategorySpecificationBreakthrough / StandardMechanistic Causality / Rationale
Hand Protection Double-layered Nitrile (≥8 mil) or Neoprene> 240 minutes (estimated for heavy aromatics)Latex offers zero resistance to halogenated aromatics. Nitrile provides a temporary barrier; double-gloving ensures structural integrity if the outer layer is compromised.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesD3 Rating (Splash/Droplet)Thioether vapors cause severe ocular irritation. Standard safety glasses lack the orbital seal required to block volatile organic compounds (VOCs).
Body Protection Flame-resistant (FR) lab coat, knit cuffsNFPA 2112 CompliantPrevents skin exposure and minimizes ignition risk if the compound is inadvertently exposed to strong oxidizers.
Respiratory Half-mask with Organic Vapor (OV) cartridgesNIOSH Approved (if handled outside hood)The OV cartridge actively adsorbs volatile thioether emissions. Only required if engineering controls fail or are bypassed.

Operational Workflow & Handling Protocols

Trustworthy science requires self-validating protocols. The National Research Council’s emphasizes that engineering controls must always precede PPE[3].

Step-by-Step Handling Methodology
  • Engineering Control Verification: Before opening the sealed container (which should be stored at 2-8°C)[1], ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm).

  • Thermal Equilibration: Allow the sealed vial to reach room temperature inside a desiccator before opening. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the compound or cause clumping, thereby increasing handling time and exposure risk.

  • Static Mitigation: Halogenated powders can hold static charges. Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent the aerosolization of the powder.

  • Transfer and Dissolution: Keep the fume hood sash as low as possible. If dissolving the compound, add the solvent (e.g., dichloromethane or DMSO) directly to the vial within the hood to suppress thioether volatilization immediately.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a solvent-dampened cloth (e.g., isopropanol), followed by a soap and water wash. Dispose of the wipes as hazardous waste.

Workflow N1 Pre-Operation: Verify Fume Hood & SDS N2 Don PPE: Double Nitrile Gloves, Lab Coat, Goggles N1->N2 N3 Material Handling: 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene N2->N3 N4 Spill / Exposure Detected? N3->N4 N5 Emergency Protocol: Evacuate, Wash, Contain N4->N5 YES N6 Experimental Execution: Inert Atmosphere (Optional) N4->N6 NO N7 Waste Segregation: Halogenated Organic Stream N5->N7 N6->N7 N8 EPA-Compliant Disposal N7->N8

Safe handling, emergency response, and disposal workflow for halogenated thioethers.

Emergency Response & Spill Mitigation

In the event of a spill, immediate containment is required to prevent the spread of noxious thioether vapors.

  • Solid Spill: Do not sweep. Sweeping aerosolizes the brominated particulates. Cover the spill with damp absorbent pads or a commercial spill-control powder to suppress dust. Carefully scoop the material into a compatible, sealable container.

  • Skin Contact: Immediately flush the area with copious amounts of water for at least 15 minutes. Do not use solvents (like acetone) to clean the skin, as this will strip the skin's natural oils and accelerate the dermal absorption of the lipophilic dibromo-aromatic compound.

  • Inhalation: Evacuate the area and move the victim to fresh air. The thioether component can cause delayed respiratory distress; seek medical evaluation even if symptoms subside.

Waste Disposal Plan

Improper disposal of halogenated thioethers poses severe environmental and regulatory risks. Under the Environmental Protection Agency (EPA) [4], this compound must be strictly managed.

  • Waste Segregation (Critical): Place all residues, contaminated gloves, and solvent washings into a designated Halogenated Organic Waste container.

  • Chemical Incompatibility: Never mix this waste with nitric acid, peroxides, or other strong oxidizers. Causality: The methylsulfanyl group will rapidly oxidize to a sulfoxide or sulfone. In a sealed waste container, this exothermic reaction can generate enough heat and gas (HBr, SOx) to cause a catastrophic rupture.

  • Labeling and Incineration: Label the container clearly with "Halogenated Aromatic Thioether - Toxic/Irritant." Disposal must be handled via EPA-compliant high-temperature incineration[4], which utilizes specialized scrubbers to neutralize the resulting hydrobromic acid and sulfur dioxide emissions.

References

  • Occupational Safety and Health Administration. "Personal Protective Equipment - Overview". OSHA. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. URL: [Link]

  • Environmental Protection Agency. "Learn the Basics of Hazardous Waste". EPA. URL: [Link]

Sources

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Reactant of Route 1
1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene
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Reactant of Route 2
1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene
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